NDM-1 inhibitor-7
Description
The exact mass of the compound methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate is 226.02345529 g/mol and the complexity rating of the compound is 221. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl N-[(E)-(2-hydroxyphenyl)methylideneamino]carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-6-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATLYQNFXURMCO-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN=CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419301 | |
| Record name | NSC147440 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26151-73-5 | |
| Record name | NSC147440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC147440 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NDM-1 inhibitor-7 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of the NDM-1 Inhibitor PHT427
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of PHT427, a novel inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria poses a significant threat to public health due to their extensive resistance to β-lactam antibiotics. PHT427 has been identified as a promising lead compound that can restore the efficacy of carbapenems against NDM-1-producing bacteria.[1][2][3]
Core Mechanism of Action
PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) functions as an effective inhibitor of the NDM-1 enzyme.[1][2] Its inhibitory action is multifaceted, involving simultaneous interaction with the zinc ions at the active site of NDM-1 and key catalytic amino acid residues. This dual interaction is crucial for its potent inhibitory effect.
The mechanism involves the chelation of the zinc ions that are essential for the catalytic activity of NDM-1. By binding to these zinc ions, PHT427 disrupts the enzyme's ability to hydrolyze the β-lactam ring of antibiotics. Furthermore, PHT427 interacts with critical amino acid residues, such as Asn220 and Gln123, within the active site, which is vital for stabilizing the binding of the inhibitor to the enzyme.
Quantitative Data Summary
The inhibitory and synergistic activities of PHT427 have been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Organism/Condition | Reference |
| IC50 | 1.42 µmol/L | NDM-1 enzyme | |
| KD | 6.28 x 10-5 M | PHT427 and NDM-1 | |
| Meropenem MIC | >256 µg/mL | E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | |
| Meropenem MIC with PHT427 | 0.25 µg/mL | E. coli BL21(DE3)/pET30a(+)-blaNDM-1 (with 39.06 µmol/L PHT427) | |
| Meropenem MIC | 16 µg/mL | K. pneumoniae C1928 (NDM-1 producer) | |
| Meropenem MIC with PHT427 | 0.25 µg/mL | K. pneumoniae C1928 (NDM-1 producer) with PHT427 |
Signaling Pathway and Interaction Model
The following diagram illustrates the proposed mechanism of action of PHT427, detailing its interaction with the NDM-1 active site.
Caption: PHT427 inhibits NDM-1 by chelating zinc ions and interacting with key residues.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of PHT427 are provided below.
NDM-1 Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the NDM-1 enzyme.
-
Reagents and Materials:
-
Recombinant NDM-1 enzyme
-
HEPES buffer (50 mM)
-
ZnSO4 (100 µM)
-
Nitrocefin (chromogenic cephalosporin substrate)
-
Test compound (e.g., PHT427) dissolved in DMSO
-
96-well microtiter plate
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, the recombinant NDM-1 enzyme (10 nM) is supplemented with 50 mM HEPES buffer containing 100 µM ZnSO4.
-
The test compound is added at various concentrations.
-
The mixture is incubated for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C or 37°C).
-
Nitrocefin is added as the substrate.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 492 nm over time.
-
The initial rate of hydrolysis is calculated.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) Assay
SPR is employed to analyze the binding affinity and kinetics between the inhibitor and the NDM-1 enzyme.
-
Reagents and Materials:
-
SPR instrument with a sensor chip (e.g., CM5)
-
Recombinant NDM-1 enzyme
-
Test compound (e.g., PHT427)
-
Running buffer
-
Activation, immobilization, and stabilization buffers
-
-
Procedure:
-
The NDM-1 enzyme is immobilized on the sensor chip surface.
-
The test compound, at various concentrations, is injected over the chip surface.
-
The binding of the compound to the immobilized enzyme is monitored in real-time by detecting changes in the refractive index.
-
The association and dissociation rates are measured.
-
The dissociation constant (KD) is calculated from the kinetic data to quantify the binding affinity.
-
Zinc Supplementation Assay
This assay is conducted to determine if the inhibitor's mechanism involves interaction with the zinc ions in the NDM-1 active site.
-
Reagents and Materials:
-
Recombinant NDM-1 enzyme
-
Test compound (e.g., PHT427)
-
EDTA (positive control)
-
Zn2+ ions
-
Nitrocefin
-
96-well microtiter plate
-
Spectrophotometer
-
-
Procedure:
-
The NDM-1 enzyme is incubated with the test compound in the presence and absence of a surplus of Zn2+ ions.
-
After incubation, the enzymatic activity is measured using the nitrocefin hydrolysis assay as described above.
-
If the inhibitory activity of the compound is reduced in the presence of excess zinc, it suggests that the inhibitor acts by chelating the zinc ions in the active site.
-
Checkerboard Microdilution Assay
This assay is used to assess the synergistic effect of the inhibitor in combination with a β-lactam antibiotic against NDM-1-producing bacteria.
-
Reagents and Materials:
-
NDM-1-producing bacterial strain
-
Mueller-Hinton broth
-
Test compound (e.g., PHT427)
-
β-lactam antibiotic (e.g., meropenem)
-
96-well microtiter plate
-
-
Procedure:
-
A two-dimensional checkerboard pattern is created in a 96-well plate with serial dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is indicative of synergy.
-
Experimental Workflow for NDM-1 Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of a novel NDM-1 inhibitor like PHT427.
Caption: A general workflow for the discovery and characterization of NDM-1 inhibitors.
This guide provides a comprehensive technical overview of the mechanism of action of the NDM-1 inhibitor PHT427, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.
References
- 1. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
Discovery and Synthesis of Potent NDM-1 Inhibitors: A Technical Guide to Quinolinyl Sulfonamides
Introduction
The emergence and global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1 confers resistance to nearly all classes of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific NDM-1 inhibitors to be used in combination with existing β-lactam antibiotics is a critical strategy to combat this growing public health threat. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of NDM-1 inhibitors: quinolinyl sulfonamides.
Discovery of Quinolinyl Sulfonamides as NDM-1 Inhibitors
The discovery of quinolinyl sulfonamides as effective NDM-1 inhibitors stemmed from a focused drug discovery campaign aimed at identifying novel, non-β-lactam scaffolds capable of neutralizing the enzymatic activity of NDM-1. The core strategy involved the synthesis and screening of a library of quinolinyl sulfonamides and their related sulphonyl esters. This chemical class was selected for its synthetic tractability and the potential for the sulfonamide moiety to interact with the zinc ions in the active site of NDM-1.
The screening process identified several compounds with significant inhibitory activity against NDM-1. Notably, compounds 1e and 1f emerged as the most potent inhibitors from the series, exhibiting IC50 values in the nanomolar range.[1][2] The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of the sulfonamide moiety, particularly with halogen atoms, significantly enhanced the inhibitory potency against NDM-1.[1][2]
Quantitative Data Presentation
The inhibitory activity of the synthesized quinolinyl sulfonamides against NDM-1 and their ability to restore the efficacy of meropenem are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Quinolinyl Sulfonamides against NDM-1
| Compound ID | R Group | IC50 (µM) |
| 1a | -H | 1.4 |
| 1b | 2-F | 0.08 |
| 1c | 3-F | 0.06 |
| 1d | 4-F | 0.04 |
| 1e | 2,4-diF | 0.02 |
| 1f | 2,6-diF | 0.02 |
| 1g | 3,4-diF | 0.05 |
| 1h | 3,5-diF | 0.03 |
| 1i | 4-Cl | 0.03 |
| 1j | 2,4-diCl | 0.04 |
| 1k | 4-Br | 0.06 |
| 1l | 4-I | 0.07 |
| 1m | 4-CH3 | 0.1 |
| 1n | 4-OCH3 | 0.2 |
| 1o | 4-NO2 | 0.5 |
| 1p | 4-CF3 | 0.09 |
Data sourced from Yang et al. (2022).[1]
Table 2: Synergistic Activity of Quinolinyl Sulfonamides with Meropenem against NDM-1-producing E. coli
| Compound ID | MIC of Meropenem alone (µg/mL) | MIC of Meropenem + Compound (µg/mL) | Fold Reduction in MIC |
| 1a | 128 | 32 | 4 |
| 1b | 128 | 8 | 16 |
| 1c | 128 | 4 | 32 |
| 1d | 128 | 2 | 64 |
| 1e | 128 | 2 | 64 |
| 1f | 128 | 2 | 64 |
| 1g | 128 | 4 | 32 |
| 1h | 128 | 2 | 64 |
| 1i | 128 | 4 | 32 |
| 1j | 128 | 4 | 32 |
| 1k | 128 | 8 | 16 |
| 1l | 128 | 8 | 16 |
| 1m | 128 | 16 | 8 |
| 1n | 128 | 32 | 4 |
| 1o | 128 | 64 | 2 |
| 1p | 128 | 8 | 16 |
Data represents activity against E. coli expressing NDM-1 and is sourced from Yang et al. (2022).
Experimental Protocols
General Synthesis of Quinolinyl Sulfonamides (1a-p)
The synthesis of the quinolinyl sulfonamide inhibitors is a straightforward two-step process.
Step 1: Synthesis of 8-quinolinesulfonyl chloride
-
To a stirred solution of 8-aminoquinoline (1.0 eq) in concentrated hydrochloric acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The resulting diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in acetic acid containing copper(I) chloride (0.2 eq) at room temperature.
-
The reaction mixture is stirred for 1-2 hours and then poured into ice water.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 8-quinolinesulfonyl chloride.
Step 2: Synthesis of N-substituted-8-quinolinesulfonamides (1a-p)
-
To a solution of the appropriately substituted aniline (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0°C, a solution of 8-quinolinesulfonyl chloride (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired quinolinyl sulfonamide.
NDM-1 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against NDM-1 is determined using a spectrophotometric assay with nitrocefin as the substrate.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Tween-20.
-
NDM-1 Enzyme: Recombinant NDM-1 is expressed and purified. The final concentration in the assay is typically 2-5 nM.
-
Substrate: Nitrocefin stock solution in DMSO. The final concentration in the assay is 100 µM.
-
Inhibitors: Stock solutions of the test compounds are prepared in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add 88 µL of assay buffer.
-
Add 2 µL of the inhibitor solution at various concentrations (typically a serial dilution). A DMSO control is included.
-
Add 5 µL of the NDM-1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the nitrocefin substrate solution.
-
The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.
-
The initial reaction rates are calculated.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The synergistic effect of the inhibitors with a β-lactam antibiotic is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Bacterial Strain: An E. coli strain engineered to express the blaNDM-1 gene is used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Procedure:
-
A serial two-fold dilution of meropenem is prepared in CAMHB in a 96-well microplate.
-
A fixed, sub-inhibitory concentration of the test inhibitor is added to each well containing the meropenem dilution. A control series with meropenem alone is also prepared.
-
The bacterial inoculum is prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
The microplates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of NDM-1 inhibition by quinolinyl sulfonamides.
Experimental Workflow
Caption: Experimental workflow for the discovery and evaluation of NDM-1 inhibitors.
Logical Relationships in Synthesis
Caption: General synthetic scheme for quinolinyl sulfonamide NDM-1 inhibitors.
Conclusion
Quinolinyl sulfonamides represent a promising class of non-β-lactam NDM-1 inhibitors. The straightforward synthesis, potent in vitro activity, and significant synergistic effects with carbapenems highlight their potential for further development. The lead compounds from this series, such as 1e and 1f , serve as excellent starting points for lead optimization efforts aimed at improving pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing a clinically useful combination therapy to combat infections caused by NDM-1-producing superbugs. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this inhibitor class.
References
The Core Structure-Activity Relationship of NDM-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has become a significant threat to the efficacy of beta-lactam antibiotics, necessitating the urgent development of effective inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of NDM-1 inhibitors, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery. Understanding the intricate interactions between inhibitors and the NDM-1 active site is paramount for the design of potent and specific therapeutic agents.
The NDM-1 Challenge
NDM-1 is a metallo-beta-lactamase (MBL) that possesses a broad substrate spectrum, capable of hydrolyzing a wide range of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The enzyme's active site contains two zinc ions that are crucial for its catalytic activity, making them a primary target for inhibitor design.[1][3] The flexible nature of the active site and the emergence of numerous NDM-1 variants further complicate the development of effective inhibitors.[1]
Key Structural Features and Quantitative SAR of NDM-1 Inhibitors
The development of NDM-1 inhibitors has largely focused on compounds capable of interacting with the catalytic zinc ions in the active site. These interactions are often facilitated by electron-rich functional groups. Quantitative structure-activity relationship (QSAR) studies have identified several key molecular features that contribute to the inhibitory activity of these compounds. These include nitrogen-containing features, sulfur-containing substructures, aromatic moieties, and carbonyl groups.
A variety of chemical scaffolds have been investigated for NDM-1 inhibition. The following tables summarize the quantitative SAR data for representative inhibitors from different chemical classes, highlighting the impact of structural modifications on their inhibitory potency.
Table 1: Thiol-Containing Inhibitors
| Compound | Structure | IC50 (µM) | Ki (µM) | Key SAR Observations |
| L-Captopril | 7.9 - 10.0 | 5.0 - 6.6 | The thiol group is essential for zinc binding. The stereochemistry of the methyl group influences potency. | |
| Thiazole ANT2681 | Potent inhibitor | A promising selective inhibitor that has undergone preclinical development. |
Table 2: Carboxylic Acid-Containing Inhibitors
| Compound | Structure | IC50 (µM) | Key SAR Observations |
| Aspergillomarasmine A (AMA) | Highly potent in vitro and in vivo | A natural product that acts as a metal stripping agent. | |
| Adapalene | 8.9 µg/mL | The carboxylic acid group interacts with the zinc ions in the active site. |
Table 3: Other Heterocyclic and Natural Product Inhibitors
| Compound | Structure | IC50 (µM) | Key SAR Observations |
| Ebselen | Potent inhibitor | Covalently binds to a cysteine residue in the active site; potential toxicity is a concern. | |
| Carnosic Acid | 27.07 | A natural allosteric inhibitor that binds to a site distinct from the active site. | |
| PHT427 | Potent inhibitor | Exerts its inhibitory activity by chelating the zinc ions at the active site. |
Experimental Protocols for NDM-1 Inhibition Assays
The evaluation of NDM-1 inhibitors relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.
NDM-1 Enzyme Inhibition Assay (Spectrophotometric)
This assay is widely used to determine the inhibitory potential of compounds against purified NDM-1 enzyme by monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin or CENTA.
Materials:
-
Purified recombinant NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Zinc sulfate (ZnSO₄) solution (e.g., 10 µM)
-
Chromogenic substrate:
-
Nitrocefin (stock solution in DMSO)
-
CENTA (stock solution in appropriate buffer)
-
-
Test inhibitor compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of kinetic measurements
Procedure:
-
Prepare a solution of NDM-1 enzyme in the assay buffer, supplemented with ZnSO₄.
-
In a 96-well microplate, add a defined concentration of the NDM-1 enzyme to each well.
-
Add varying concentrations of the test inhibitor (or DMSO as a negative control) to the wells and incubate for a specific period (e.g., 10-60 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., a final concentration of 60-200 µM nitrocefin).
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin, 405 nm for CENTA) over time using the kinetic mode of the spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Kinetic Parameters (Ki)
To understand the mechanism of inhibition and determine the inhibitor binding affinity (Ki), steady-state kinetic experiments are performed.
Procedure:
-
Follow the general procedure for the enzyme inhibition assay.
-
Perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value.
Microbiological Assays
These assays are crucial for evaluating the ability of an inhibitor to restore the activity of a beta-lactam antibiotic against NDM-1-producing bacteria.
3.3.1. Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Beta-lactam antibiotic (e.g., meropenem)
-
Test inhibitor compound
-
96-well microplate
Procedure:
-
Prepare a standardized inoculum of the NDM-1-producing bacteria (e.g., to 0.5 McFarland standard).
-
In a 96-well microplate, prepare serial dilutions of the beta-lactam antibiotic and the test inhibitor, both alone and in combination.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.
3.3.2. Checkerboard Synergy Testing
This method is used to systematically evaluate the synergistic effect between an antibiotic and an inhibitor.
Procedure:
-
In a 96-well microplate, create a two-dimensional array of serial dilutions of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns).
-
Inoculate the plate with the NDM-1-producing bacterial strain.
-
Incubate and determine the MIC of the antibiotic in the presence of each concentration of the inhibitor.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy.
3.3.3. Time-Kill Assays
This assay provides information on the bactericidal or bacteriostatic effect of the antibiotic-inhibitor combination over time.
Procedure:
-
Inoculate flasks containing CAMHB with the NDM-1-producing bacteria.
-
Add the antibiotic, the inhibitor, or the combination at specific concentrations (e.g., based on MIC values).
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates to determine the number of viable bacteria (colony-forming units per mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Visualizing Workflows and Relationships
Graphical representations of experimental workflows and logical relationships can aid in understanding the complex process of NDM-1 inhibitor discovery and SAR analysis.
Caption: Quantitative Structure-Activity Relationship (QSAR) workflow for NDM-1 inhibitors.
Caption: General mechanism of competitive NDM-1 inhibition.
Conclusion and Future Directions
The structure-activity relationship of NDM-1 inhibitors is a complex and evolving field. While significant progress has been made in identifying potent inhibitors with diverse chemical scaffolds, no clinically approved NDM-1 inhibitor is currently available. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing inhibitor classes. The exploration of novel allosteric inhibitors and the use of computational methods, such as QSAR and molecular dynamics simulations, will be instrumental in accelerating the discovery of new therapeutic agents to combat the growing threat of NDM-1-mediated antibiotic resistance.
References
In Silico Modeling of NDM-1 Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies employed in the modeling of inhibitor binding to New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1, an enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics, presents a significant global health threat, necessitating the urgent development of effective inhibitors.[1][2][3][4] In silico techniques, including molecular docking and molecular dynamics simulations, are pivotal in accelerating the discovery and design of novel NDM-1 inhibitors.[1] This guide will detail the typical experimental protocols, present data in a structured format, and visualize the workflows and molecular interactions involved in this critical area of drug discovery.
Introduction to NDM-1 and the Role of In Silico Modeling
New Delhi Metallo-β-lactamase-1 (NDM-1) is a class B1 metallo-β-lactamase that requires one or two zinc ions for its catalytic activity. It confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections. The rapid global spread of NDM-1 producing bacteria underscores the urgent need for potent and specific inhibitors to be used in combination with existing antibiotics.
Computer-aided drug design (CADD) plays a crucial role in the rational design of NDM-1 inhibitors by providing insights into the molecular interactions between the enzyme and potential drug candidates. These computational approaches significantly reduce the time and cost associated with drug discovery by enabling the screening of large compound libraries and prioritizing candidates for experimental validation.
The NDM-1 Active Site: The Target for Inhibitor Binding
The catalytic site of NDM-1 is a key target for inhibitor design. It features a di-zinc center coordinated by several key amino acid residues, including His120, His122, Asp124, His189, Cys208, and His250. These zinc ions are crucial for the hydrolysis of the β-lactam ring of antibiotics. A water molecule, activated by the zinc ions, acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. Successful inhibitors are often designed to chelate these zinc ions or interact with the surrounding active site residues, thereby blocking substrate access or inactivating the enzyme.
In Silico Drug Design Workflow for NDM-1 Inhibitors
The computational workflow for identifying and characterizing NDM-1 inhibitors typically involves several key stages, from initial screening to detailed simulation of the protein-ligand complex.
Experimental Protocols
This section details the common computational methodologies used in the study of NDM-1 inhibitor binding.
Protein and Ligand Preparation
Protein Preparation:
-
The three-dimensional crystal structure of NDM-1 is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 5ZGZ.
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.
Ligand Preparation:
-
The 2D or 3D structures of potential inhibitors are generated using chemical drawing software like MarvinSketch or obtained from compound databases such as ZINC.
-
The ligands are ionized at a physiological pH.
-
Partial charges are assigned to the ligand atoms.
-
The 3D conformations of the ligands are generated and optimized.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
A grid box is defined around the active site of NDM-1, encompassing the di-zinc center and key binding residues.
-
A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the grid box.
-
A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
-
The top-ranked poses are visually inspected to analyze the binding interactions.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.
-
The top-ranked protein-ligand complex from molecular docking is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
The system is energy minimized to remove any bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.
-
A production MD simulation is run for a significant duration (e.g., 100-250 ns).
-
The trajectory of the simulation is saved for further analysis.
Binding Free Energy Calculations
The binding free energy of the protein-ligand complex is calculated to provide a more accurate estimation of the binding affinity. A common method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
-
Snapshots are extracted from the MD simulation trajectory.
-
For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.
-
The final binding free energy is the average over all snapshots.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of potential inhibitors. Various online tools and software packages are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.
Data Presentation
The quantitative data generated from these computational studies are typically summarized in tables for easy comparison.
Table 1: Molecular Docking and Binding Free Energy of Representative NDM-1 Inhibitors
| Inhibitor | Docking Score (kcal/mol) | Binding Free Energy (MM-PBSA) (kcal/mol) | Key Interacting Residues |
| Inhibitor-A | -10.64 | -45.2 ± 3.1 | His122, Asp124, Asn220, His250 |
| Inhibitor-B | -9.83 | -38.7 ± 2.5 | His120, His122, Cys208 |
| Inhibitor-C | -9.80 | -35.1 ± 4.2 | Asp124, His189, Asn220 |
| Meropenem (Control) | -7.50 | -28.9 ± 3.8 | His122, Asp124, His250 |
Note: The data presented here are representative and synthesized from typical findings in the literature.
Table 2: Predicted ADMET Properties of Lead NDM-1 Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violation |
| Inhibitor-A | 450.5 | 3.2 | 2 | 5 | 0 |
| Inhibitor-B | 482.3 | 4.1 | 1 | 6 | 0 |
| Inhibitor-C | 510.6 | 4.8 | 3 | 7 | 1 |
Note: These values are hypothetical and serve as an example of ADMET property reporting.
Visualization of Molecular Interactions
The interactions between an inhibitor and the NDM-1 active site are crucial for understanding its mechanism of action.
Conclusion
The in silico modeling of NDM-1 inhibitor binding is a powerful approach that significantly contributes to the discovery of novel therapeutics to combat antibiotic resistance. By combining techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen and prioritize compounds for further experimental validation. The detailed understanding of the molecular interactions at the NDM-1 active site, facilitated by these computational methods, is instrumental in the rational design of potent and specific inhibitors. Continued advancements in computational power and algorithms will further enhance the accuracy and speed of these approaches, accelerating the development of urgently needed drugs to overcome the challenge of NDM-1-mediated resistance.
References
Preliminary Efficacy Screening of NDM-1 Inhibitor-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity, enabling it to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics.[2][3] The development of effective NDM-1 inhibitors is a critical strategy to restore the utility of existing antibiotics and combat the growing crisis of antibiotic resistance. This technical guide outlines the preliminary screening and efficacy evaluation of a novel, potent, and specific NDM-1 inhibitor, designated NDM-1 inhibitor-7. The methodologies, data, and workflows presented herein are based on established protocols for the characterization of NDM-1 inhibitors.
Quantitative Data Summary
The initial screening of this compound involved a series of in vitro assays to determine its inhibitory potency against the NDM-1 enzyme and its ability to restore the antibacterial activity of β-lactam antibiotics against NDM-1 producing bacteria. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| This compound | Recombinant NDM-1 | 13.59 ± 0.52 | Competitive |
| Adapalene | Recombinant NDM-1 | 8.9 (µg/mL) | Not specified |
| Hesperidin | Recombinant NDM-1 | 3.348 ± 1.35 | Not specified |
| PHT427 | Recombinant NDM-1 | 1.42 | Not specified |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for adapalene, hesperidin, and PHT427 are included for comparative purposes.[4]
Table 2: Synergy of this compound with Meropenem against NDM-1-Producing E. coli
| Organism | Antibiotic | Inhibitor Concentration (µg/mL) | MIC of Meropenem (µg/mL) | Fold Reduction in MIC |
| E. coli (NDM-1 positive) | Meropenem | 0 | 64 | - |
| E. coli (NDM-1 positive) | Meropenem | 4 | 4 | 16 |
| E. coli (NDM-1 positive) | Meropenem | 8 | 2 | 32 |
| E. coli (NDM-1 positive) | Meropenem | 16 | 1 | 64 |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A significant reduction in the MIC of meropenem in the presence of this compound indicates a synergistic effect.
Experimental Protocols
Detailed methodologies for the key experiments performed in the preliminary screening of this compound are provided below.
Recombinant NDM-1 Enzyme Inhibition Assay (Nitrocefin Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitor against the purified NDM-1 enzyme.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a solution of recombinant NDM-1 enzyme in the assay buffer to a final concentration of 5-10 nM.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add a fixed volume of the NDM-1 enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well to a final concentration of 100 µM.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem (or other β-lactam antibiotic)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare a 2-fold serial dilution of meropenem in CAMHB in a 96-well plate.
-
Prepare a similar serial dilution of this compound.
-
For synergy testing, prepare a checkerboard layout with serial dilutions of both meropenem and this compound.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
In Vivo Efficacy Study (Murine Sepsis Model)
This study evaluates the in vivo efficacy of the inhibitor in combination with a β-lactam antibiotic in a mouse infection model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
NDM-1-producing bacterial strain
-
Meropenem
-
This compound
-
Saline solution (vehicle)
Protocol:
-
Induce an infection in mice by intraperitoneal injection of a lethal dose of the NDM-1-producing bacterial strain.
-
Divide the infected mice into several treatment groups:
-
Vehicle control (saline)
-
Meropenem alone
-
This compound alone
-
Meropenem in combination with this compound
-
-
Administer the treatments at specified time points post-infection (e.g., 1 and 7 hours) via a suitable route (e.g., subcutaneous or intravenous).
-
Monitor the survival of the mice over a period of 7 days.
-
At the end of the study, euthanize the surviving mice.
-
Collect blood and organ samples (e.g., liver, spleen, lungs) to determine the bacterial load (CFU/g of tissue).
-
Analyze the survival data using Kaplan-Meier survival curves and compare the bacterial loads between the treatment groups.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of NDM-1 mediated resistance and the experimental workflow for screening NDM-1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
Taniborbactam: A Technical Guide to a Broad-Spectrum NDM-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate-based broad-spectrum β-lactamase inhibitor (BLI). It is currently in clinical development and has demonstrated potent inhibitory activity against a wide range of β-lactamases, including the clinically significant New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is a class B metallo-β-lactamase that confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The emergence and global spread of NDM-1-producing bacteria represent a significant threat to public health. Taniborbactam's ability to inhibit NDM-1 and other β-lactamases makes it a promising candidate for combination therapy with β-lactam antibiotics to combat these resistant pathogens.
This technical guide provides a comprehensive overview of the chemical properties and characterization of taniborbactam, with a focus on its activity as an NDM-1 inhibitor.
Chemical Properties
Taniborbactam is a synthetic organic molecule with the following chemical properties:
| Property | Value | Reference(s) |
| Chemical Structure | ![]() | [1] |
| IUPAC Name | (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | [2] |
| Molecular Formula | C19H28BN3O5 | [3] |
| Molecular Weight | 389.26 g/mol | [2] |
| CAS Number | 1613267-49-4 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO. Water solubility is 0.111 mg/mL. | |
| pKa (Strongest Acidic) | 3.78 | |
| pKa (Strongest Basic) | 10.38 | |
| logP | -1.7 |
Characterization of NDM-1 Inhibition
Taniborbactam has been extensively characterized as a potent inhibitor of NDM-1. The following tables summarize key quantitative data regarding its inhibitory activity.
In Vitro Inhibitory Activity
| Parameter | Value | Enzyme | Substrate | Reference(s) |
| IC50 | 0.01 µM | NDM-1 | Cefepime | |
| Ki | 3-16 nM | NDM-1 and variants | Cefepime | |
| Ki | 0.081 µM | NDM-1 | Nitrocefin |
Antimicrobial Susceptibility Testing (in combination with Cefepime)
| Organism | MIC of Cefepime alone (µg/mL) | MIC of Cefepime + Taniborbactam (4 µg/mL) (µg/mL) | Fold Reduction in MIC | Reference(s) |
| NDM-1 producing E. coli | >64 | 0.12 - 1 | ≥64 | |
| NDM-1 producing K. pneumoniae | 16 - >64 | 0.25 - 1 | 64 - >256 |
Mechanism of Action
Taniborbactam functions as a competitive inhibitor of NDM-1. The boron atom in taniborbactam is key to its inhibitory mechanism. It mimics the tetrahedral transition state of β-lactam hydrolysis, allowing it to bind tightly to the active site of the NDM-1 enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity. The interaction is reversible.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors. Below are outlines of key experimental protocols used to evaluate taniborbactam.
Enzyme Inhibition Kinetic Assay
This protocol details the determination of the inhibition constant (Ki) of taniborbactam against NDM-1 using a spectrophotometric assay.
References
Unveiling the Potential of NDM-1 Inhibitor-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and rapid global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a class B1 metallo-β-lactamase, possesses the ability to hydrolyze a broad spectrum of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2][3] This alarming reality has spurred an urgent search for potent and effective NDM-1 inhibitors to be used in combination therapy, thereby restoring the clinical utility of existing β-lactam antibiotics.[1][4] This technical guide focuses on a promising small molecule, referred to as compound 7 in foundational research, a potent mixed-type inhibitor of NDM-1.
Core Efficacy and Mechanism of Action
NDM-1 inhibitor-7, a dicarboxylic acid compound, has demonstrated significant inhibitory activity against the NDM-1 enzyme. Its mechanism of action is characterized as mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple avenues. This dual-binding capability contributes to its potency as an inhibitor. The core of NDM-1's catalytic activity lies in its active site, which contains two zinc ions essential for the hydrolysis of the β-lactam ring. Inhibitors like compound 7 are designed to interact with these crucial zinc ions, disrupting the enzyme's function.
Quantitative Inhibition Data
The inhibitory prowess of this compound has been quantified through rigorous enzymatic and cell-based assays. The key parameters are summarized in the table below, providing a clear comparison of its efficacy.
| Parameter | Value (μM) | Method | Substrate |
| IC50 | 1.13 ± 0.04 | UV-spectroscopy | Imipenem |
| Kic (competitive) | 2.17 ± 0.48 | Isothermal Titration Calorimetry (ITC) | Penicillin G |
| Kiu (uncompetitive) | 2.07 ± 0.06 | Isothermal Titration Calorimetry (ITC) | Penicillin G |
Table 1: In vitro inhibition constants for this compound.
Synergistic Activity with β-Lactam Antibiotics
A critical attribute of a clinically viable β-lactamase inhibitor is its ability to work in synergy with existing antibiotics to overcome resistance. This compound has shown remarkable synergistic effects when combined with imipenem against NDM-1 producing E. coli.
| Organism | Antibiotic | Inhibitor Concentration (μM) | Fold Reduction in MIC |
| E. coli (NDM-1 producing) | Imipenem | 400 | 16 |
Table 2: Synergistic activity of this compound with imipenem.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Isothermal Titration Calorimetry (ITC) for Inhibition Studies
Isothermal Titration Calorimetry is a powerful technique used to determine the thermodynamic parameters of binding interactions, including enzyme kinetics and inhibition.
Materials:
-
ITC-200 calorimeter (e.g., Malvern Instruments Ltd.)
-
Purified NDM-1 enzyme
-
Inhibitor-7 solution (1 μM and 5 μM)
-
Penicillin G solution (substrate)
-
Deionized water
-
Appropriate buffer solution
Protocol:
-
The reference cell of the ITC-200 calorimeter is loaded with deionized water.
-
The sample cell is loaded with the NDM-1 enzyme solution.
-
The NDM-1 enzyme is pre-incubated with the inhibitor-7 solution (at concentrations of 1 μM and 5 μM) for 30 minutes prior to the experiment.
-
The experiment is conducted at 25°C with a stirring speed of 750 rpm.
-
A solution of penicillin G is loaded into the injection syringe.
-
The penicillin G solution is injected into the sample cell in multiple injections.
-
The heat changes associated with the enzymatic reaction are measured after each injection.
-
The data is fitted to a general inhibition model to determine the competitive (Kic) and uncompetitive (Kiu) inhibition constants.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
NDM-1 producing E. coli strain
-
Imipenem (antibiotic)
-
This compound
-
Cation-adjusted Mueller-Hinton broth (or other suitable growth medium)
-
96-well microtiter plates
-
Incubator
Protocol:
-
A serial dilution of imipenem is prepared in the growth medium in the wells of a 96-well plate.
-
A fixed concentration of this compound (e.g., 400 μM) is added to a parallel set of wells containing the serially diluted imipenem. A control set of wells without the inhibitor is also prepared.
-
Each well is inoculated with a standardized suspension of the NDM-1 producing E. coli strain.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of imipenem that shows no visible bacterial growth, both in the presence and absence of the inhibitor.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the inhibitor's mode of action, the following diagrams have been generated.
Conclusion and Future Directions
This compound has emerged as a promising lead compound in the fight against carbapenem-resistant bacteria. Its potent mixed-type inhibition of the NDM-1 enzyme and its ability to restore the efficacy of imipenem in cell-based assays underscore its therapeutic potential. Further research should focus on optimizing the structure of this inhibitor to enhance its potency and pharmacokinetic properties, with the ultimate goal of advancing it into preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this and other novel NDM-1 inhibitors. The ongoing development of such inhibitors is a critical strategy in preserving the effectiveness of our current antibiotic arsenal against the ever-evolving threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Zinc Chelation Properties of NDM-1 Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the zinc chelation properties of NDM-1 inhibitor-7, a heterocyclic carboxylate compound identified as a moderate inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). The following sections detail its inhibitory activity, zinc binding affinity, and the experimental protocols used for its characterization, offering valuable insights for researchers in the field of antibiotic resistance and drug development.
Introduction to NDM-1 and the Role of Zinc
New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] As a class B metallo-β-lactamase (MBL), NDM-1's catalytic activity is dependent on the presence of one or two zinc ions in its active site.[1][3] These zinc ions are crucial for activating a water molecule that hydrolyzes the β-lactam ring of antibiotics, rendering them ineffective.[3] Consequently, compounds that can chelate these essential zinc ions are a primary focus in the development of NDM-1 inhibitors.
This compound belongs to a class of heterocyclic carboxylates investigated for their potential to inhibit MBLs. This guide focuses on the specific characteristics of this compound as detailed in the scientific literature.
Quantitative Data Summary
The inhibitory activity and zinc binding affinity of this compound, along with other relevant compounds from the same study, are summarized in the tables below. This allows for a direct comparison of their potencies and zinc chelation capabilities.
Table 1: Inhibitory Activity against NDM-1
| Compound | Chemical Class | IC50 (μM) vs. NDM-1 |
| Inhibitor-7 | Heterocyclic Carboxylate | 84.0 |
| Compound 6 | Heterocyclic Carboxylate | 55.0 |
| DPA (Compound 8) | Heterocyclic Carboxylate | 4.26 |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Zinc Binding Affinity and Thermodynamic Parameters
| Compound | Kd (nM) for Zn²⁺ | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Inhibitor-7 | ~39,800 | - | - | - |
| Compound 6 | ~11,940 | - | - | - |
| DPA (Compound 8) | 398 | - | - | - |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates stronger binding. Note: The exact thermodynamic parameters for inhibitor-7 were not detailed in the primary literature, but its Kd was noted to be nearly 100 times higher than that of DPA.
Mechanism of Action and Zinc Chelation
The primary mechanism by which many inhibitors target NDM-1 is through the chelation of the catalytic zinc ions in the active site. This compound, being a heterocyclic carboxylate, possesses functional groups capable of coordinating with these zinc ions. The proposed mechanism involves the carboxylate and heteroatoms of the ring system interacting with one or both zinc ions, thereby disrupting the enzyme's ability to hydrolyze β-lactam antibiotics.
However, studies have shown that for some potent MBL inhibitors, strong zinc binding is not a prerequisite for effective enzyme inhibition. In the case of this compound, its relatively weak zinc binding affinity (Kd in the high micromolar range) coupled with its moderate inhibitory activity (IC50 of 84.0 μM) suggests that its mechanism may not solely rely on high-affinity zinc chelation. It is possible that it forms a ternary complex with the enzyme and the zinc ions within the active site, rather than extracting the zinc ions completely.
Caption: Proposed inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
NDM-1 Enzyme Inhibition Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the inhibitor against NDM-1.
-
Materials:
-
Purified NDM-1 enzyme
-
This compound (and other test compounds)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add a fixed concentration of NDM-1 enzyme (e.g., 5 nM) to the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding a solution of nitrocefin to a final concentration of 60 μM.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the NDM-1 enzyme inhibition assay.
Isothermal Titration Calorimetry (ITC) for Zinc Binding
ITC is used to directly measure the binding affinity and thermodynamics of the interaction between the inhibitor and zinc ions.
-
Materials:
-
This compound
-
Zinc sulfate (ZnSO₄) solution of known concentration
-
ITC Buffer (e.g., Chelex-treated 10 mM HEPES, pH 7.4)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Prepare solutions of this compound and ZnSO₄ in the same ITC buffer to avoid heats of dilution.
-
Degas all solutions prior to the experiment.
-
Fill the ITC sample cell with the this compound solution.
-
Fill the injection syringe with the ZnSO₄ solution.
-
Perform a series of injections of the ZnSO₄ solution into the sample cell while monitoring the heat changes.
-
As a control, perform a titration of ZnSO₄ into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.
-
Caption: Workflow for the Isothermal Titration Calorimetry experiment.
Synergy Assay with Meropenem
This assay evaluates the ability of the inhibitor to restore the susceptibility of an NDM-1-producing bacterial strain to a β-lactam antibiotic, such as meropenem.
-
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli)
-
This compound
-
Meropenem
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microplates
-
Incubator
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and meropenem in a 96-well plate in a checkerboard format.
-
Inoculate each well with a standardized suspension of the NDM-1-producing bacterial strain.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) of meropenem alone and in combination with different concentrations of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic effect. Synergy is typically defined as an FICI of ≤ 0.5.
-
Conclusion
This compound is a heterocyclic carboxylate that demonstrates moderate inhibitory activity against NDM-1. Its mechanism of action is likely related to its ability to interact with the catalytic zinc ions in the enzyme's active site, although its relatively weak zinc binding affinity suggests that strong chelation is not the sole determinant of its inhibitory potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of NDM-1 inhibitors. Further structure-activity relationship studies on this and related scaffolds could lead to the discovery of more potent inhibitors to combat the growing threat of antibiotic resistance.
References
Foundational Research on Novel NDM-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the development of novel inhibitors for New Delhi Metallo-beta-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics, necessitating urgent research and development of effective inhibitors to restore antibiotic activity. This document outlines key inhibitor classes, summarizes quantitative efficacy data, details essential experimental protocols, and illustrates critical concepts through diagrams.
Introduction to NDM-1 and the Challenge of Antibiotic Resistance
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a type of metallo-beta-lactamase (MBL) enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe bacterial infections. The NDM-1 enzyme hydrolyzes the amide bond in the beta-lactam ring of these antibiotics, rendering them inactive. The gene encoding NDM-1, blaNDM-1, is located on mobile genetic elements, allowing for its rapid spread among different bacterial species. This has led to a global health crisis, as infections caused by NDM-1-producing bacteria are notoriously difficult to treat.
The active site of NDM-1 contains one or two zinc ions that are essential for its catalytic activity. These zinc ions act as Lewis acids, activating a water molecule to hydrolyze the beta-lactam ring. Consequently, a primary strategy in the development of NDM-1 inhibitors is the chelation of these essential zinc ions. Other strategies include identifying compounds that can covalently or non-covalently bind to the active site, thereby preventing substrate access.
Key Classes of NDM-1 Inhibitors and Quantitative Data
Several classes of compounds have been investigated as potential NDM-1 inhibitors. The following tables summarize the quantitative data for some of the most promising candidates.
Table 1: Thiophene-2-carboxylic acid Derivatives as NDM-1 Inhibitors
| Compound | Structure | IC50 (µM) |
| 2-(mercaptomethyl)thiophene-3-carboxylic acid | 0.09 | |
| 2-(mercaptomethyl)-4-methylthiophene-3-carboxylic acid | 0.07 | |
| 4-chloro-2-(mercaptomethyl)thiophene-3-carboxylic acid | 0.04 |
Data sourced from studies on potent NDM-1 inhibitors.
Table 2: Sulfonyl-Hydrazone Derivatives as NDM-1 Inhibitors
| Compound | Structure | IC50 (µM) |
| (E)-N'-(2,4-dichlorobenzylidene)-4-hydroxy-2,2-dioxido-2H-1,2-benzothiazine-3-carbohydrazide | 0.45 | |
| (E)-4-hydroxy-N'-(4-isopropylbenzylidene)-2,2-dioxido-2H-1,2-benzothiazine-3-carbohydrazide | 0.52 |
Data reflects the inhibitory potential of sulfonyl-hydrazone compounds against NDM-1.
Table 3: Natural Products as NDM-1 Inhibitors
| Compound | Source | IC50 (µM) |
| Licochalcone A | Glycyrrhiza inflata (Licorice) | 24 |
This table highlights the potential of natural products in NDM-1 inhibition.
Table 4: Metal Chelators as NDM-1 Inhibitors
| Compound | Structure | IC50 (µM) |
| EDTA (Ethylenediaminetetraacetic acid) | 0.19 | |
| D-captopril | 7.9 |
IC50 values for common metal chelators against NDM-1.
Detailed Experimental Protocols
The identification and characterization of NDM-1 inhibitors rely on a series of standardized in vitro experiments.
This assay is fundamental for determining the inhibitory potential of a compound directly against the purified NDM-1 enzyme.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 50 µM ZnCl2)
-
Substrate: Imipenem or a chromogenic cephalosporin like CENTA
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate reader
Protocol:
-
Prepare a solution of the NDM-1 enzyme in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the NDM-1 enzyme solution. A control well should contain DMSO instead of the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (Imipenem) to each well.
-
Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 299 nm for Imipenem) over time using a microplate reader.
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay is used to assess the synergistic effect of an NDM-1 inhibitor in combination with a beta-lactam antibiotic against a resistant bacterial strain.
Objective: To determine if an inhibitor can restore the susceptibility of a resistant bacterium to an antibiotic.
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli expressing blaNDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Beta-lactam antibiotic (e.g., meropenem)
-
Test inhibitor
-
96-well microplates
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in CAMHB.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns).
-
Inoculate each well with the prepared bacterial suspension. Include controls for bacterial growth without any antibiotic or inhibitor, and sterility controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with each concentration of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone). A FICI of ≤ 0.5 is typically considered synergistic.
Visualizing Mechanisms and Workflows
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel NDM-1 inhibitors.
Caption: Workflow for NDM-1 inhibitor discovery and development.
This diagram illustrates the catalytic mechanism of NDM-1 and the points of intervention for different classes of inhibitors.
Caption: NDM-1 catalytic mechanism and points of inhibition.
This diagram provides a logical classification of the major types of NDM-1 inhibitors that have been explored.
Caption: Classification of major NDM-1 inhibitor types.
Conclusion and Future Directions
The development of potent and specific NDM-1 inhibitors is a critical strategy to combat the growing threat of antibiotic resistance. While several promising compounds have been identified, particularly metal chelators and various small molecules, the journey to a clinically viable drug is still ongoing. Future research should focus on:
-
Improving Specificity: Many current inhibitors, especially metal chelators, lack specificity for NDM-1 and can inhibit host metalloenzymes, leading to potential toxicity.
-
Optimizing Pharmacokinetics: Lead compounds must be optimized for favorable absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy: More extensive testing in relevant animal infection models is required to validate the in vitro potential of these inhibitors.
-
Exploring Novel Scaffolds: Continued screening of diverse chemical libraries and natural product extracts is essential to discover novel inhibitor scaffolds.
The combination of rational drug design, high-throughput screening, and detailed biochemical and microbiological characterization will be paramount in the development of the next generation of NDM-1 inhibitors that can successfully restore the clinical utility of our existing antibiotic arsenal.
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for NDM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The rapid dissemination of NDM-1-producing bacteria poses a significant global health threat, necessitating the urgent development of effective inhibitors.[4] The NDM-1 enzyme belongs to the class B metallo-beta-lactamases, which utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the beta-lactam ring of antibiotics, rendering them inactive.[1]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize putative inhibitors of NDM-1. The assay is based on monitoring the hydrolysis of a chromogenic or UV-active substrate by the recombinant NDM-1 enzyme.
Principle of the Assay
The in vitro NDM-1 enzyme inhibition assay is designed to quantify the ability of a test compound to inhibit the catalytic activity of NDM-1. The principle involves the use of a substrate that, when hydrolyzed by NDM-1, results in a detectable change in absorbance. A common chromogenic substrate is nitrocefin, which changes color from yellow to red upon hydrolysis. Alternatively, the hydrolysis of carbapenems like meropenem can be monitored by the decrease in absorbance at a specific UV wavelength. By measuring the rate of substrate hydrolysis in the presence and absence of a test compound, the percentage of inhibition and key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of NDM-1-mediated antibiotic resistance and the general workflow for the in vitro inhibition assay.
References
- 1. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of NDM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health.[3] The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of existing beta-lactam antibiotics. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a potential NDM-1 inhibitor, using "NDM-1 inhibitor-7" (D-Captopril) as a representative example.
The NDM-1 enzyme is a class B metallo-beta-lactamase that requires one or two zinc ions in its active site for catalytic activity.[4][5] These zinc ions activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective. The protocol described herein is a widely used in vitro enzyme inhibition assay to quantify the potency of inhibitors against NDM-1.
Data Presentation: IC50 Values of Representative NDM-1 Inhibitors
The following table summarizes the IC50 values of several known NDM-1 inhibitors, providing a comparative landscape for newly identified compounds.
| Inhibitor | IC50 (µM) | Inhibition Mechanism | Reference |
| D-Captopril | 7.9 | Competitive | |
| L-Captopril | 202.0 | Competitive | |
| Thiorphan | 1.8 | Not specified | |
| Dimercaprol | 1.3 | Not specified | |
| Tiopronin | 84 | Not specified | |
| Aspergillomarasmine A (AMA) | 4.0 | Zinc Chelator | |
| Adapalene | 8.9 µg/mL | Not specified | |
| Carnosic Acid | 27.07 | Allosteric | |
| PHT427 | 1.42 | Zinc Chelator |
Experimental Protocols
The IC50 value is determined by measuring the enzymatic activity of NDM-1 at a range of inhibitor concentrations. The activity of NDM-1 is monitored by the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin. When hydrolyzed by NDM-1, nitrocefin changes color from yellow to red, and the rate of this color change can be measured spectrophotometrically at 490 nm. The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 is determined by fitting the data to a dose-response curve.
-
Recombinant NDM-1 enzyme
-
This compound (D-Captopril)
-
Nitrocefin
-
HEPES buffer (50 mM, pH 7.5)
-
ZnSO4 (100 µM)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.5, containing 100 µM ZnSO4.
-
Enzyme Solution: Dilute the stock solution of recombinant NDM-1 enzyme in assay buffer to the desired final concentration (e.g., 10 nM).
-
Substrate Solution: Prepare a stock solution of nitrocefin in DMSO. Dilute this stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (D-Captopril) in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microtiter plate, add the following to each well:
-
50 µL of assay buffer.
-
10 µL of the various dilutions of this compound. For the control (100% activity), add 10 µL of assay buffer with DMSO at the same concentration as the inhibitor wells. For the blank, add 10 µL of assay buffer.
-
20 µL of the diluted NDM-1 enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the nitrocefin substrate solution to each well.
-
Immediately measure the absorbance at 490 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
References
- 1. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Checkerboard Synergy Assay: NDM-1 Inhibitor-7 and Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a significant threat to the efficacy of carbapenem antibiotics, which are often the last line of defense against multidrug-resistant Gram-negative bacteria.[1][2] NDM-1 is a metallo-β-lactamase that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics, including carbapenems like meropenem.[1][3] A promising strategy to combat this resistance mechanism is the co-administration of a carbapenem with an NDM-1 inhibitor. This application note provides a detailed protocol for performing a checkerboard synergy assay to evaluate the in vitro synergistic potential of a novel compound, designated here as NDM-1 Inhibitor-7, in combination with meropenem against NDM-1 producing bacteria.
Meropenem, a broad-spectrum carbapenem antibiotic, acts by inhibiting bacterial cell wall synthesis, leading to cell death.[4] NDM-1 confers resistance by hydrolyzing the β-lactam ring of meropenem, rendering it ineffective. NDM-1 inhibitors are designed to block this enzymatic activity, thereby restoring the antibacterial efficacy of meropenem. The checkerboard assay is a robust method to quantify the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive, indifferent, or antagonistic.
Principle of the Checkerboard Assay
The checkerboard assay involves testing a matrix of concentrations of two drugs, both individually and in combination, to determine the minimum inhibitory concentration (MIC) of each drug when used alone and in the presence of the other. The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Materials and Reagents
-
NDM-1 producing bacterial strain (e.g., Klebsiella pneumoniae, Escherichia coli)
-
Meropenem (analytical grade)
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (for optical density readings)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Experimental Protocols
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the NDM-1 producing bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antibiotic and Inhibitor Stock Solutions
-
Prepare stock solutions of meropenem and this compound in an appropriate solvent (e.g., sterile deionized water, DMSO). The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
Checkerboard Assay Setup
-
In a sterile 96-well microtiter plate, prepare serial twofold dilutions of meropenem along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the serial dilutions of this compound to determine its MIC.
-
Row H should contain only the serial dilutions of meropenem to determine its MIC.
-
Well H12 should contain only broth and the bacterial inoculum to serve as a growth control.
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum.
-
Add 100 µL of the prepared bacterial inoculum to all wells containing the drug dilutions and the growth control well.
Incubation and Reading of Results
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Data Presentation and Analysis
The interaction between meropenem and this compound is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
FIC Index Calculation:
The FIC for each drug is calculated as follows:
-
FIC of Meropenem (FICₘ) = MIC of Meropenem in combination / MIC of Meropenem alone
-
FIC of this compound (FICᵢ) = MIC of this compound in combination / MIC of this compound alone
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FICₘ + FICᵢ
Interpretation of the FIC Index:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The results of the checkerboard assay should be summarized in a table.
Table 1: Example Checkerboard Assay Results for Meropenem and this compound against NDM-1 producing K. pneumoniae
| Meropenem (µg/mL) | This compound (µg/mL) | Growth (+/-) |
| 128 | 64 | - |
| 64 | 64 | - |
| 32 | 64 | + |
| ... | ... | ... |
| 0 | 0 (Growth Control) | + |
Table 2: Summary of MICs and FIC Indices
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Meropenem | 128 | 8 | 0.0625 | 0.3125 | Synergy |
| This compound | 64 | 16 | 0.25 |
Note: The values presented in these tables are for illustrative purposes only and will vary depending on the specific compounds and bacterial strains tested.
Visualizations
Caption: Workflow of the checkerboard synergy assay.
Caption: Mechanism of meropenem action and NDM-1 resistance.
Conclusion
The checkerboard synergy assay is a critical tool for the preclinical evaluation of novel antibiotic-adjuvant combinations. A synergistic interaction between this compound and meropenem, as determined by this assay, would provide strong evidence for its potential to overcome NDM-1-mediated carbapenem resistance. Further studies, including time-kill assays and in vivo efficacy models, would be warranted to further characterize promising synergistic combinations. The protocol described herein provides a standardized methodology for the initial in vitro assessment of such combinations.
References
- 1. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 2. Vancomycin Analogue Restores Meropenem Activity against NDM-1 Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing of NDM-1 Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum carbapenemase that confers resistance to nearly all beta-lactam antibiotics, posing a significant global health threat.[1][2] The enzyme's active site contains two zinc ions that are crucial for the hydrolysis and inactivation of beta-lactam drugs.[1][3][4] The development of NDM-1 inhibitors that can restore the efficacy of existing beta-lactam antibiotics is a critical area of research. One promising strategy is the combination of a beta-lactam antibiotic with an NDM-1 inhibitor.
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of a beta-lactam antibiotic in combination with a novel investigational agent, NDM-1 inhibitor-7. The described methodology is based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In the context of a beta-lactamase inhibitor, the MIC of a beta-lactam antibiotic is determined in the presence of a fixed concentration of the inhibitor. A significant reduction in the MIC of the antibiotic when combined with the inhibitor, compared to the MIC of the antibiotic alone, indicates that the inhibitor successfully neutralizes the resistance mechanism of the NDM-1 enzyme.
Data Presentation
The following table summarizes hypothetical MIC data for a carbapenem antibiotic (meropenem) tested against an NDM-1 producing Escherichia coli strain in the presence and absence of this compound.
| Test Organism | Agent | This compound Concentration (µg/mL) | MIC (µg/mL) | Fold Reduction in MIC |
| E. coli (NDM-1 positive) | Meropenem | 0 | 64 | - |
| 1 | 16 | 4 | ||
| 2 | 8 | 8 | ||
| 4 | 4 | 16 | ||
| 8 | 2 | 32 | ||
| E. coli (ATCC 25922) | Meropenem | 0 | 0.06 | - |
| 8 | 0.06 | 1 |
Table 1. Example of MIC data for meropenem in combination with this compound.
Experimental Protocols
Materials and Reagents
-
NDM-1 producing bacterial strain (e.g., E. coli, Klebsiella pneumoniae)
-
Quality control bacterial strain (e.g., E. coli ATCC 25922)
-
Beta-lactam antibiotic (e.g., meropenem, imipenem)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor, if necessary
Protocol 1: Preparation of Reagents and Bacterial Inoculum
-
Antibiotic Stock Solution: Prepare a stock solution of the beta-lactam antibiotic in a suitable solvent (e.g., water, buffer) at a concentration of 1280 µg/mL. Filter-sterilize the solution and store it at -20°C or below.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Protocol 2: Broth Microdilution MIC Assay
-
Plate Setup:
-
Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution (at 4x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Addition of Inhibitor:
-
Prepare a working solution of this compound at 2x the desired final fixed concentration in CAMHB.
-
Add 50 µL of the inhibitor working solution to wells 1 through 11. For the antibiotic-only control plate, add 50 µL of CAMHB instead.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB instead of inoculum to serve as a sterility control.
-
The final volume in each well will be 150 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plates from the bottom using a reading mirror.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.
-
Visualizations
Caption: Workflow for MIC determination of an antibiotic in combination with this compound.
Caption: Mechanism of NDM-1 resistance and its inhibition by this compound.
References
- 1. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 4. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Curve Assays with NDM-1 inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) presents a significant global health threat.[1][2] NDM-1 is a broad-spectrum beta-lactamase that can hydrolyze and inactivate a wide range of beta-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[1][2][3] The enzyme utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective. One promising strategy to combat NDM-1-producing bacteria is the co-administration of a beta-lactam antibiotic with an NDM-1 inhibitor. This approach aims to restore the efficacy of existing antibiotics by preventing their degradation by the NDM-1 enzyme.
These application notes provide a detailed protocol for conducting a time-kill curve assay to evaluate the in vitro efficacy of a novel compound, designated here as "NDM-1 inhibitor-7," when used in combination with a carbapenem antibiotic against NDM-1-producing bacteria. The time-kill assay is a dynamic method that provides insight into the rate and extent of bacterial killing over time, helping to determine if a compound or combination of compounds is bactericidal or bacteriostatic. Synergy between the inhibitor and the antibiotic can also be assessed.
Principle of the Time-Kill Curve Assay
A time-kill curve assay involves exposing a standardized bacterial inoculum to an antimicrobial agent (or a combination of agents) and measuring the number of viable bacteria at various time points. The change in the logarithmic colony-forming units per milliliter (log10 CFU/mL) over time is plotted to visualize the killing kinetics. This assay is crucial for the preclinical assessment of new antimicrobial agents and their combinations.
Key definitions for interpreting time-kill curve data:
-
Bactericidal Activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.
-
Indifference: The activity of the combination is similar to that of the most active single agent.
-
Antagonism: The activity of the combination is less than that of the most active single agent.
Experimental Protocol
This protocol outlines the necessary steps to perform a time-kill curve assay to assess the synergistic activity of this compound with a carbapenem antibiotic (e.g., meropenem) against an NDM-1-producing bacterial strain.
Materials:
-
NDM-1-producing bacterial strain (e.g., Klebsiella pneumoniae or Escherichia coli)
-
This compound
-
Carbapenem antibiotic (e.g., meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional, but recommended)
-
Micropipettes and sterile tips
-
Serial dilution tubes
-
Spiral plater or spread plates
Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the time-kill assay, the MIC of the carbapenem antibiotic alone and in combination with a fixed concentration of this compound should be determined using a broth microdilution method according to CLSI guidelines. This will inform the concentrations to be tested in the time-kill assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the NDM-1-producing test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test tubes.
-
-
Preparation of Test Tubes:
-
Prepare test tubes containing the following, each with a final volume of 10 mL of CAMHB and the prepared bacterial inoculum:
-
Growth Control (no antimicrobial agent)
-
Carbapenem alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)
-
This compound alone (at a fixed concentration)
-
Carbapenem + this compound (at the same concentrations as the individual agents)
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C, preferably with shaking to ensure aeration.
-
Collect aliquots (e.g., 100 µL) from each tube at predetermined time points, such as 0, 2, 4, 6, 8, 12, and 24 hours.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to obtain a countable number of colonies (typically 30-300 colonies per plate).
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each time point.
-
Data Presentation and Analysis:
Summarize the quantitative data in a structured table for clear comparison.
Table 1: Example Data Table for Time-Kill Curve Assay
| Time (hours) | Growth Control (log10 CFU/mL) | Carbapenem Alone (log10 CFU/mL) | This compound Alone (log10 CFU/mL) | Carbapenem + this compound (log10 CFU/mL) |
| 0 | 5.70 | 5.68 | 5.69 | 5.69 |
| 2 | 6.50 | 5.50 | 5.65 | 4.20 |
| 4 | 7.80 | 5.30 | 5.60 | 3.10 |
| 6 | 8.90 | 5.10 | 5.55 | <2.00 |
| 8 | 9.20 | 5.00 | 5.50 | <2.00 |
| 12 | 9.50 | 5.20 | 5.45 | <2.00 |
| 24 | 9.60 | 6.80 (regrowth) | 5.40 | <2.00 |
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each experimental condition to generate the time-kill curves.
Visualizations
Diagram 1: NDM-1 Mechanism of Action and Inhibition
Caption: Mechanism of NDM-1 and its inhibition.
Diagram 2: Experimental Workflow for Time-Kill Curve Assay
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NDM-1 Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NDM-1 inhibitor-7 in bacterial cell culture. NDM-1 (New Delhi Metallo-beta-lactamase-1) is a critical resistance enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in Gram-negative bacteria. This compound is a potent small molecule designed to counteract this resistance mechanism.
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a type of carbapenemase, an enzyme that hydrolyzes and inactivates a wide range of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The gene encoding NDM-1, blaNDM-1, is often located on mobile genetic elements, facilitating its rapid spread among different bacterial species.[3] NDM-1 confers resistance by cleaving the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective.[4] this compound is a mixed-type inhibitor that has been shown to effectively restore the susceptibility of NDM-1-producing bacteria to beta-lactam antibiotics.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Bacterial Strain | Notes |
| IC50 | 1.13 ± 0.04 µM | - | Determined by a conventional UV-spectroscopic method. |
| Inhibition Constants | Kic: 2.17 ± 0.48 µMKiu: 2.07 ± 0.06 µM | - | Determined by isothermal titration calorimetry (ITC), indicating a mixed inhibition profile. |
| Minimum Inhibitory Concentration (MIC) of Imipenem | 16 µg/mL | Clinical E. coli isolate expressing NDM-1 | MIC of imipenem alone against the resistant strain. |
| MIC of Imipenem with this compound (400 µM) | 1 µg/mL | Clinical E. coli isolate expressing NDM-1 | Demonstrates restoration of imipenem susceptibility in the presence of the inhibitor. |
Signaling Pathway and Mechanism of Action
The NDM-1 enzyme utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the beta-lactam ring of antibiotics. This process effectively inactivates the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This compound acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex, thereby preventing the catalytic activity of NDM-1.
Caption: NDM-1 signaling pathway and inhibitor action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of an antibiotic in the presence and absence of this compound.
Materials:
-
NDM-1-producing bacterial strain (e.g., clinical isolate of E. coli)
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution (e.g., Imipenem)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the NDM-1-producing bacteria into MHB and incubate at 37°C overnight.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
-
For the synergy experiment, prepare identical serial dilutions of the antibiotic in MHB containing a fixed concentration of this compound (e.g., 400 µM).
-
Include a growth control well (MHB and bacteria only) and a sterility control well (MHB only).
-
Include a control to test for any intrinsic antimicrobial activity of the inhibitor at the tested concentration.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: NDM-1 Enzyme Kinetics Assay
This protocol is used to determine the kinetic parameters of NDM-1 inhibition.
Materials:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)
-
Substrate stock solution (e.g., Nitrocefin or a carbapenem like Imipenem)
-
This compound stock solution
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer.
-
Add varying concentrations of this compound.
-
Add a fixed concentration of purified NDM-1 enzyme.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., Nitrocefin).
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin hydrolysis) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the reaction rates against the substrate concentration for each inhibitor concentration.
-
Determine the mode of inhibition and calculate the inhibition constants (Ki, Kic, Kiu) by fitting the data to the appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations).
-
Protocol 3: Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in combination with this compound over time.
Materials:
-
NDM-1-producing bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in Protocol 1, adjusting the final concentration to approximately 5 x 105 CFU/mL in MHB.
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (bacteria only)
-
Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)
-
This compound alone (at the concentration used for synergy testing)
-
Antibiotic + this compound
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Experimental Workflow and Logic
The evaluation of this compound follows a logical progression from in vitro enzyme inhibition to cell-based assays, culminating in the assessment of its ability to restore antibiotic efficacy.
Caption: Experimental workflow for evaluating this compound.
The core logic of using this compound is to block the protective effect of the NDM-1 enzyme, thereby allowing the beta-lactam antibiotic to reach its target and exert its antibacterial activity.
Caption: Logical relationship of this compound action.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 3. Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase (NDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for NDM-1 Inhibitor-7 in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of New Delhi metallo-beta-lactamase-1 (NDM-1) in Gram-negative bacteria pose a significant threat to public health. The NDM-1 enzyme confers resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. NDM-1 inhibitor-7 is a novel compound that has shown promise in restoring the efficacy of beta-lactam antibiotics against NDM-1-producing bacteria. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its potential as a valuable tool in combating antibiotic resistance.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound and its synergistic effects with meropenem against NDM-1-producing Escherichia coli.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 against NDM-1 enzyme | 10.284 µM | [1] |
Table 2: Synergistic Activity of this compound with Meropenem against NDM-1-producing E. coli
| Compound | MIC (µg/mL) | FIC Index (FICI) | Interpretation |
| Meropenem alone | >256 | - | Resistant |
| This compound alone | 128 | - | - |
| Meropenem + this compound (at 1/4 MIC) | 8 | 0.28125 | Synergy |
FIC Index (FICI) was calculated as (MIC of Meropenem in combination / MIC of Meropenem alone) + (Concentration of this compound / MIC of this compound alone). A FICI of ≤ 0.5 is considered synergistic.
Mandatory Visualization
Signaling Pathway of Beta-Lactam Action and Resistance
Caption: Signaling pathway of beta-lactam action, NDM-1 resistance, and induction of other resistance mechanisms.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro evaluation of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
NDM-1-producing Gram-negative bacterial strain
-
This compound
-
Meropenem
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO or sterile water).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL, or higher for resistant strains.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Checkerboard Synergy Assay
Materials:
-
Same as for MIC determination.
Procedure:
-
Preparation of Inoculum:
-
Prepare the bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of meropenem.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells: meropenem alone, this compound alone, and a growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Meropenem = MIC of Meropenem in combination / MIC of Meropenem alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
-
Calculate the FIC Index (FICI) = FIC of Meropenem + FIC of this compound.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Curve Assay
Materials:
-
Same as for MIC determination, plus sterile tubes for culturing and plating, and agar plates.
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic phase culture of the test organism in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute to a starting inoculum of approximately 5 x 10⁵ CFU/mL in larger tubes containing CAMHB.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound and/or meropenem at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antimicrobial agent.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a < 3-log₁₀ reduction.
-
In Vitro NDM-1 Enzyme Inhibition Assay
Materials:
-
Recombinant NDM-1 enzyme
-
This compound
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of recombinant NDM-1 enzyme (e.g., 5-10 nM) to the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (e.g., 50-100 µM) to each well.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
References
Molecular Docking Simulation of NDM-1 Inhibitor Adapalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the molecular docking simulation of Adapalene, a potential inhibitor of New Delhi Metallo-beta-lactamase-1 (NDM-1). NDM-1 is a critical enzyme conferring broad-spectrum antibiotic resistance in various pathogenic bacteria. Understanding the binding interactions between NDM-1 and its inhibitors is paramount for the development of novel therapeutics to combat this growing public health threat.
Introduction
New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that can hydrolyze a wide range of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2] The development of NDM-1 inhibitors is a crucial strategy to restore the efficacy of existing antibiotics. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[3][4] This application note focuses on the molecular docking of Adapalene, an FDA-approved drug, which has been identified as a potential non-β-lactam inhibitor of NDM-1.[2]
Data Presentation
The following table summarizes the quantitative data from a representative molecular docking study of Adapalene with NDM-1.
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Adapalene | -9.21 | Asp124, His122, His189, His250, Cys208 |
Experimental Protocols
This section details the methodologies for performing a molecular docking simulation of Adapalene with NDM-1.
Software and Resources
-
Molecular Docking Software: AutoDock Vina, Glide, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Data Bank (PDB): For obtaining the 3D structure of NDM-1. A commonly used crystal structure is PDB ID: 4EYL.
-
Ligand Database: PubChem or ZINC database for the 3D structure of Adapalene.
Protocol for Molecular Docking
A generalized workflow for the molecular docking simulation is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a potential inhibitor for New Delhi metallo-β-lactamase 1 (NDM-1) from FDA approved chemical library- a drug repurposing approach to combat carbapenem resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adibiosolutions.com [adibiosolutions.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing NDM-1 Inhibitor-7 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) producing bacteria poses a significant global health threat due to their extensive resistance to β-lactam antibiotics.[1][2][3] The development of NDM-1 inhibitors is a promising strategy to restore the efficacy of existing antibiotics.[2][3] However, a critical step in the preclinical development of any new therapeutic agent is the thorough evaluation of its potential cytotoxicity to ensure it does not harm host cells. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of a novel hypothetical compound, NDM-1 inhibitor-7.
The following sections detail common and robust methods for determining cell viability and proliferation in the presence of this compound. These assays are fundamental in early-stage drug discovery and provide essential data for guiding lead optimization and further in vivo studies.
Key Cytotoxicity Assessment Methods
A variety of in vitro assays are available to measure the cytotoxic effects of a compound. These assays typically rely on quantifying markers of cellular health, such as metabolic activity, membrane integrity, or cell proliferation. For the assessment of this compound, a multi-assay approach is recommended to obtain a comprehensive understanding of its cytotoxic potential.
Metabolic Activity Assays
These assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Resazurin Reduction Assay: A fluorometric or colorimetric assay where the blue, non-fluorescent dye resazurin is reduced to the pink, fluorescent resorufin by viable cells. This method is known for its sensitivity and simplicity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. The CellTiter-Glo® 2.0 Cell Viability Assay is a highly sensitive method suitable for high-throughput screening.
Membrane Integrity Assays
These assays determine the number of viable cells by assessing the integrity of the cell membrane.
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
Cell Proliferation Assays
These assays measure the rate of cell division and can distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting cell growth) effects.
-
CFSE Assay: Carboxyfluorescein diacetate succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation.
-
Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining for this marker can be used to quantify the percentage of actively dividing cells. The Lumit® hKi-67 Immunoassay is a plate-based method for this purpose.
Data Presentation: Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological or biochemical function.
Table 1: IC50 Values of this compound in Human Cell Lines after 48-hour exposure
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | Resazurin | 85.3 |
| A549 | Human Lung Carcinoma | CellTiter-Glo® | 92.1 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 78.5 |
Table 2: Time-Dependent Cytotoxicity of this compound in HepG2 Cells (MTT Assay)
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 98.2 | 95.4 | 91.8 |
| 25 | 91.5 | 88.1 | 82.3 |
| 50 | 75.3 | 68.9 | 60.1 |
| 100 | 52.1 | 45.7 | 38.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Objective: To assess cytotoxicity by measuring membrane integrity through the release of LDH.
Materials:
-
Human cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for cytotoxicity assessment and a simplified representation of potential signaling pathways that could be investigated if significant cytotoxicity is observed.
Caption: General workflow for assessing the cytotoxicity of this compound.
If initial cytotoxicity screening reveals significant effects, further investigation into the mechanism of cell death is warranted. This may involve exploring pathways related to apoptosis or necrosis.
Caption: Potential apoptotic signaling pathways for further investigation.
Conclusion
The assessment of cytotoxicity is a non-negotiable step in the development of novel therapeutic agents like this compound. The protocols and methods outlined in these application notes provide a robust framework for obtaining reliable and reproducible data on the potential toxicity of this and other novel compounds. A thorough understanding of a compound's cytotoxic profile is essential for making informed decisions in the drug development pipeline.
References
- 1. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with NDM-1 Inhibitor-7
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing NDM-1 inhibitor-7 in their experimental assays. Due to its chemical nature, this compound, a member of the N-aryl-N-benzyl-2-(2-oxo-1,2-dihydroquinolin-4-yloxy)acetamide class, often presents solubility challenges that can impact assay performance and data reproducibility. This resource provides troubleshooting strategies and frequently asked questions (FAQs) to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended initial solvent for dissolving this compound and other poorly soluble compounds for in vitro testing.[1][2] It is considered a universal solvent for many such compounds used in high-throughput screening and cell-based assays.[1] For optimal results, use high-purity, anhydrous DMSO to prepare a concentrated stock solution.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[2] Here are several strategies to mitigate this:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of the inhibitor in your assay.
-
Increase Co-solvent Concentration: A modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. However, it is crucial to include a corresponding vehicle control in your experiment, as DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.
-
Slow, Drop-wise Addition: Add the inhibitor stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring. This technique helps to avoid localized high concentrations that can lead to precipitation.
-
Sonication: After dilution, sonicating the solution in a water bath for a short period can help to break down aggregates and improve dissolution.
Q3: Could poor solubility be the reason for the high variability in my assay results?
A3: Absolutely. Poor solubility is a significant source of experimental variability. If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower and more inconsistent than intended, leading to non-reproducible results.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, for ionizable compounds, altering the pH can significantly increase solubility. Compounds of the 2-(quinolin-4-yloxy)acetamide class have shown markedly higher solubility at acidic pH (e.g., pH 1.5) compared to physiological pH (7.4). However, you must ensure that the adjusted pH is compatible with your specific assay and does not affect the activity of the NDM-1 enzyme or other assay components.
Q5: Are there alternative solvents to DMSO that I can try?
A5: While DMSO is the most common, other organic solvents compatible with biological assays can be explored. These may include ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG). The choice of solvent is highly dependent on the compound's specific chemical structure, and it is essential to test the compatibility of any new solvent with your experimental system.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
Problem 1: Visible Precipitate in the Stock Solution (in 100% DMSO)
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO, or the compound has low-quality purity.
-
Troubleshooting Steps:
-
Vortex or Sonicate: Vigorously vortex the solution. If particles persist, sonicate the vial in a water bath.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath, keeping the inhibitor's stability in mind.
-
Filter the Stock Solution: If insoluble impurities are suspected, you can filter the stock solution using a 0.22 µm syringe filter. Be aware that this could lower the compound's concentration if it is the inhibitor itself that is not fully dissolved.
-
Reduce Stock Concentration: If the above steps fail, prepare a new stock solution at a lower concentration.
-
Problem 2: Turbidity or Precipitate Observed After Diluting the Stock Solution in Aqueous Buffer
-
Possible Cause: The inhibitor has reached its solubility limit in the final aqueous-organic solvent mixture.
-
Troubleshooting Steps:
-
Conduct a Solubility Test: Before your main experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in the final assay medium. This can be done by preparing serial dilutions and visually inspecting for precipitation or measuring turbidity with a spectrophotometer.
-
Optimize Co-solvent Percentage: Gradually increase the percentage of DMSO in the final assay buffer. Remember to stay within the tolerance limits of your assay (typically ≤1% DMSO) and include appropriate vehicle controls.
-
Explore Alternative Solubilization Techniques: For challenging cases, consider using solubilizing agents like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.
-
Quantitative Data Summary
The following table provides illustrative solubility data for a representative N-aryl-N-benzyl-2-(2-oxo-1,2-dihydroquinolin-4-yloxy)acetamide, which is the chemical class of this compound. This data is intended for guidance and may not represent the exact values for this compound.
| Solvent/Buffer System | Temperature (°C) | Maximum Estimated Solubility | Notes |
| 100% DMSO | 25 | > 50 mM | Generally high solubility in pure DMSO. |
| 100% Ethanol | 25 | ~ 10-20 mM | Good alternative to DMSO for some compounds. |
| PBS (pH 7.4) | 25 | < 5 µM | Very low aqueous solubility at physiological pH. |
| PBS (pH 7.4) with 1% DMSO | 25 | ~ 10-20 µM | A small percentage of co-solvent improves solubility. |
| Acetate Buffer (pH 4.0) | 25 | > 100 µM | Solubility is significantly higher at acidic pH. |
Experimental Protocols
Protocol: NDM-1 Enzyme Inhibition Assay with a Poorly Soluble Inhibitor
This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against the NDM-1 enzyme, with special considerations for its low aqueous solubility.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20. The detergent can help maintain the inhibitor's solubility.
-
NDM-1 Enzyme: Prepare a working solution of recombinant NDM-1 enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate: Prepare a stock solution of nitrocefin in DMSO. Further dilute to a working concentration in the assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO. Ensure it is fully dissolved, using sonication if necessary.
-
-
Assay Procedure (96-well plate format):
-
Serial Dilution of Inhibitor: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations.
-
Addition to Assay Plate: Add a small, equal volume (e.g., 1 µL) of each inhibitor dilution (and a DMSO-only control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the NDM-1 enzyme solution to each well. Mix gently by pipetting.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the nitrocefin substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. This reflects the rate of nitrocefin hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
Technical Support Center: Optimizing N-DM-1 Inhibitor-7 in Synergy Studies
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the concentration of NDM-1 Inhibitor-7 in synergy studies with β-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of NDM-1, and how does Inhibitor-7 work?
A1: New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers broad-spectrum resistance to β-lactam antibiotics.[1][2][3] Its active site contains two zinc ions that are essential for hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, thereby inactivating them.[1][4] this compound is designed to interfere with this process, likely by binding to the active site and preventing the zinc ions from facilitating hydrolysis. This action protects the β-lactam antibiotic, allowing it to exert its antibacterial effect.
Q2: How do I determine the starting concentration range for this compound and the partner antibiotic in a synergy study?
A2: Before conducting a synergy study, you must first determine the Minimum Inhibitory Concentration (MIC) for both this compound and the partner antibiotic individually against the target bacterial strain. The concentration range for the synergy assay, typically a checkerboard assay, should span from well above to well below the individual MIC values for each compound (e.g., from 4x MIC to 1/32x MIC).
Q3: What is the Fractional Inhibitory Concentration (FIC) Index, and how is it interpreted?
A3: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the MICs of the drugs alone and in combination. The formula is: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The resulting FIC Index value is used to classify the nature of the interaction.
Q4: My FIC index is in the 'additive' range (e.g., 0.6). What does this signify for my NDM-1 inhibitor?
A4: An FIC index between 0.5 and 1.0 is typically interpreted as an additive effect. This means the combined effect of this compound and the antibiotic is equal to the sum of their individual effects. While not as potent as synergy (FIC ≤ 0.5), an additive interaction can still be clinically relevant and indicates a positive interaction that prevents antagonism.
Troubleshooting Guide
This section addresses common problems encountered during synergy experiments with this compound.
Scenario 1: Lack of Synergy Observed (FIC Index > 0.5)
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | Ensure the concentration ranges tested for both the inhibitor and the antibiotic bracket their individual MIC values (e.g., from 1/32x to 4x MIC). |
| Inhibitor Inactivity/Degradation | Prepare fresh stock solutions of this compound. Verify its activity against a known NDM-1-producing quality control strain. Ensure proper storage conditions are maintained. |
| Non-MBL Resistance Mechanisms | The bacterial strain may possess additional resistance mechanisms not targeted by Inhibitor-7, such as drug efflux pumps, porin mutations, or alterations in penicillin-binding proteins (PBPs). Consider performing efflux pump inhibitor assays or sequencing genes associated with these mechanisms. |
| Experimental Error | Inaccurate pipetting during serial dilutions can drastically alter final concentrations. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Scenario 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum | Ensure the bacterial inoculum is standardized to the correct McFarland standard (typically 0.5) for each experiment to achieve a consistent starting cell density (e.g., 5 x 10^5 CFU/mL). |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a 96-well plate can concentrate the media and compounds, affecting bacterial growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile broth or PBS to create a humidity barrier. |
| Inadequate Mixing | Ensure thorough mixing of reagents at each dilution step to guarantee concentration homogeneity. |
Visualized Workflows and Mechanisms
NDM-1 Mechanism of Action and Inhibition
References
- 1. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 2. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of NDM-1 Inhibitors in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with NDM-1 inhibitors in solution. The guidance provided is based on general principles for small molecule stability and may require optimization for your specific inhibitor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with NDM-1 inhibitors.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity Over Time in Aqueous Buffers | Hydrolysis: Many small molecule inhibitors can be susceptible to hydrolysis, especially at non-neutral pH. | - pH Optimization: Determine the optimal pH for inhibitor stability by conducting a pH-stability profile. Start with a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and monitor inhibitor concentration and activity over time. - Aqueous/Organic Co-solvent Systems: For stock solutions, consider using a co-solvent system such as DMSO, ethanol, or acetonitrile to reduce water activity. Ensure the final concentration of the organic solvent in your assay is compatible with the experimental system. |
| Precipitation of the Inhibitor from Solution | Low Solubility: The inhibitor may have poor aqueous solubility, leading to precipitation, especially at higher concentrations or upon changes in temperature or pH. | - Solubility Assessment: Determine the inhibitor's solubility in various buffers and co-solvents. - Use of Excipients: Investigate the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations. - Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential degradation from excessive heat. |
| Inconsistent Results Between Experiments | Oxidation: If the inhibitor contains moieties susceptible to oxidation (e.g., thiols, phenols), exposure to air can lead to degradation. | - Use of Antioxidants: Add antioxidants such as ascorbic acid or DTT to the buffer, ensuring they do not interfere with the assay. - Degas Buffers: Degas buffers by sparging with an inert gas (e.g., nitrogen or argon) before use. - Work in a Controlled Atmosphere: For highly sensitive compounds, consider preparing solutions and running experiments in a glove box under an inert atmosphere. |
| Color Change of the Solution | Degradation Product Formation: A visible color change often indicates the formation of degradation products. | - LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify potential degradation products. - Photostability Testing: Expose the inhibitor solution to a controlled light source to assess for photodegradation. If the inhibitor is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of NDM-1 inhibitors?
A1: For maximal stability, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. When preparing working solutions, dilute the stock solution into your aqueous buffer immediately before use.
Q2: How can I assess the stability of my NDM-1 inhibitor in a specific buffer?
A2: A time-course stability study is the most effective method. Prepare the inhibitor in the buffer of interest at the desired concentration. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the inhibitor using a suitable analytical method like HPLC-UV or LC-MS. Concurrently, you can also measure the inhibitory activity of the solution to assess functional stability.
Q3: My NDM-1 inhibitor appears to be degrading rapidly in my cell-based assay medium. What can I do?
A3: Cell culture media are complex environments and can contribute to inhibitor degradation.
-
Component Analysis: Identify potentially reactive components in your medium (e.g., components that alter pH, reactive oxygen species).
-
Serum-Free Conditions: If possible, initially test the inhibitor in serum-free medium, as serum proteins can sometimes bind to or degrade small molecules.
-
Fresh Preparations: Prepare fresh dilutions of the inhibitor in the medium immediately before each experiment.
-
Time-of-Addition Experiments: Vary the time at which the inhibitor is added to the cells to minimize its incubation time in the medium before interacting with its target.
Q4: Can I use EDTA to improve the stability of my zinc-chelating NDM-1 inhibitor?
A4: This is not recommended. Since many NDM-1 inhibitors function by chelating the zinc ions in the enzyme's active site, adding a strong chelator like EDTA to the solution will likely compete with your inhibitor for zinc ions, potentially interfering with its mechanism of action and leading to inaccurate experimental results.
Experimental Protocols
Protocol 1: pH-Stability Profile of an NDM-1 Inhibitor
Objective: To determine the optimal pH for the stability of an NDM-1 inhibitor in an aqueous solution.
Materials:
-
NDM-1 inhibitor
-
A series of buffers with different pH values (e.g., 50 mM citrate for pH 5.0, 50 mM MES for pH 6.0, 50 mM HEPES for pH 7.0 and 7.4, 50 mM Tris for pH 8.0)
-
HPLC or LC-MS system
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
Methodology:
-
Prepare a concentrated stock solution of the NDM-1 inhibitor in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the different pH buffers to a final concentration relevant to your experiments.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze the inhibitor concentration by HPLC or LC-MS. This will be your baseline concentration.
-
Incubate the remaining solutions at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze the inhibitor concentration.
-
Plot the percentage of the inhibitor remaining versus time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Visualizations
Caption: Workflow for determining the pH-stability profile of an NDM-1 inhibitor.
Caption: Common degradation pathways for small molecule inhibitors in solution.
Technical Support Center: Enhancing the Bioavailability of NDM-1 Inhibitor-7 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NDM-1 Inhibitor-7 in in vivo studies. The information is designed to help overcome common challenges related to the inhibitor's bioavailability and efficacy in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to counteract antibiotic resistance mediated by the New Delhi metallo-beta-lactamase-1 (NDM-1). The NDM-1 enzyme requires zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] this compound likely functions by either chelating the essential zinc ions in the active site of the enzyme or by binding to key amino acid residues, thereby preventing the breakdown of the co-administered antibiotic.[4][5] This restores the efficacy of the β-lactam antibiotic against NDM-1 producing bacteria.
Q2: Why am I observing low plasma concentrations of this compound in my animal model?
A2: Low plasma concentrations of this compound are often attributed to poor bioavailability. This can stem from several factors, including low aqueous solubility, poor membrane permeability across the gastrointestinal tract, and rapid first-pass metabolism in the liver. Identifying the specific cause is crucial for selecting the appropriate strategy to enhance its systemic exposure.
Q3: Can this compound be co-administered with any β-lactam antibiotic?
A3: In theory, this compound is designed to protect a wide range of β-lactam antibiotics from degradation by NDM-1. However, its efficacy in combination with a specific antibiotic should be empirically determined. Studies have shown that combining NDM-1 inhibitors with carbapenems like meropenem can restore their activity against resistant strains. It is recommended to perform in vitro synergy testing before proceeding to in vivo studies.
Q4: What are the first steps I should take to troubleshoot a lack of in vivo efficacy?
A4: A lack of in vivo efficacy, despite promising in vitro results, often points towards a pharmacokinetic issue. The first step is to conduct a preliminary pharmacokinetic study to determine the plasma concentration profile of this compound after administration. If the concentration is below the required therapeutic window, efforts should be focused on enhancing its bioavailability.
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides actionable solutions.
| Problem | Potential Causes | Suggested Solutions & Methodologies |
| Low Plasma Concentration of this compound | 1. Poor Aqueous Solubility: The inhibitor precipitates in the gastrointestinal tract before it can be absorbed. 2. Low Permeability: The inhibitor cannot efficiently cross the intestinal epithelium. 3. High First-Pass Metabolism: The inhibitor is extensively metabolized by the liver before reaching systemic circulation. | 1. Formulation Strategies: a. Lipid-Based Formulations (e.g., SEDDS): Dissolve the inhibitor in a mixture of oils, surfactants, and co-solvents to improve solubilization and absorption. b. Amorphous Solid Dispersions: Disperse the inhibitor in a polymer matrix to prevent crystallization and enhance dissolution. c. Particle Size Reduction (Nanoparticles): Increase the surface area to volume ratio to improve dissolution rate. 2. Chemical Modification: a. Prodrug Approach: Synthesize a more soluble or permeable version of the inhibitor that converts to the active form in vivo. 3. Co-administration with Permeation Enhancers: Use excipients that transiently increase intestinal membrane permeability. |
| Lack of Efficacy in Animal Models | 1. Sub-therapeutic Plasma Concentrations: As detailed above. 2. Inadequate Dosing Regimen: The frequency and dose of the inhibitor may not be sufficient to maintain a therapeutic concentration. 3. Poor Co-localization with Antibiotic: The inhibitor and the antibiotic may not reach the site of infection at the same time or in the correct ratio. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct dose-ranging studies to establish the relationship between the inhibitor's plasma concentration and its therapeutic effect. Use this data to optimize the dosing regimen. 2. Formulation for Co-delivery: Consider formulating this compound and the partner antibiotic together in a single delivery system to ensure their simultaneous release and absorption. |
| High Variability in Experimental Results | 1. Inconsistent Formulation: The physical properties of the administered formulation may vary between batches, leading to differences in absorption. 2. Biological Variability in Animals: Differences in gastric pH, intestinal motility, and metabolic enzyme expression among animals can affect drug absorption. | 1. Strict Quality Control of Formulations: Implement rigorous procedures to ensure the consistency of the inhibitor's formulation, including particle size analysis and dissolution testing. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability and improve the statistical power of the study. 3. Use of Inbred Strains: Employ inbred animal strains to reduce genetic variability in drug metabolism and disposition. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the solubility of this compound in aqueous media.
-
Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4).
-
Incubate the suspension at 37°C with constant shaking for 24 hours to ensure equilibrium.
-
Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method.
-
Protocol 2: In Vitro Permeability Assay (Caco-2 Model)
-
Objective: To assess the intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (AP) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: Basic Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Materials: this compound formulation, appropriate mouse strain, oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer a single dose of the this compound formulation via oral gavage.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a designated number of mice per time point (serial sampling or terminal bleeding).
-
Process the blood samples to separate the plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC).
-
Visualizations
Caption: Mechanism of NDM-1 resistance and action of this compound.
Caption: Workflow for troubleshooting poor in vivo bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 2. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential active site requirements for NDM-1 β-lactamase hydrolysis of carbapenem versus penicillin and cephalosporin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for NDM-1 inhibitor-7 enzymatic assays
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing buffer conditions for New Delhi Metallo-β-lactamase-1 (NDM-1) enzymatic assays, particularly in the context of inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer composition for an NDM-1 enzymatic assay?
A typical starting buffer for NDM-1 kinetic assays is 50 mM HEPES at pH 7.0-7.5.[1] It is crucial to supplement the buffer with zinc ions, as NDM-1 is a metallo-enzyme requiring zinc for catalytic activity.[2][3] A common concentration for zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) is between 20 µM and 50 µM.[1][4]
Q2: Why is supplemental zinc necessary in the assay buffer?
NDM-1 is a class B metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site to hydrolyze β-lactam antibiotics. During purification or storage, the enzyme can lose these essential metal ions, leading to reduced or no activity. Adding a controlled amount of Zn²⁺ to the assay buffer ensures the enzyme is in its active, zinc-bound state. However, excess zinc can sometimes be inhibitory depending on the substrate, so optimization is key.
Q3: What is the optimal pH and temperature for NDM-1 activity?
NDM-1 exhibits its highest activity in a pH range of 6.5 to 8.0, with maximal activity often observed around pH 7.0. The enzyme is remarkably stable and can retain significant activity even at alkaline pH levels up to 11. For temperature, NDM-1 shows high activity at temperatures between 10°C and 25°C, with some studies noting maximum activity at 15°C. Standard kinetic assays are often performed at 25°C or 30°C.
Q4: What are common substrates used for NDM-1 assays, and why?
Chromogenic cephalosporins are frequently used because their hydrolysis by NDM-1 results in a measurable color change.
-
Nitrocefin: A widely used substrate that changes from yellow to red upon hydrolysis of its β-lactam ring, which can be monitored spectrophotometrically around 490 nm.
-
CENTA: Another chromogenic substrate that can be monitored at 405 nm.
-
Imipenem: A carbapenem antibiotic that is a clinically relevant substrate. Its hydrolysis can be followed by monitoring the decrease in absorbance at ~300 nm. Fluorogenic substrates are also available and may offer improved sensitivity over chromogenic options.
Q5: How can I tell if my inhibitor is a zinc chelator?
Inhibitors that function by removing the catalytic zinc ions from NDM-1 are known as chelators (e.g., EDTA). To test this, you can perform a zinc supplementation assay. First, determine the IC₅₀ of your inhibitor. Then, repeat the assay in the presence of a higher concentration of supplemental Zn²⁺ (e.g., 20 µM). If the inhibitor's potency is significantly reduced (i.e., the IC₅₀ value increases), it likely acts by chelating zinc. This mechanism is generally not desired for clinical candidates due to a lack of specificity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Inactive Enzyme: The enzyme may have lost its essential zinc ions or denatured due to improper storage or handling. | 1a. Ensure the assay buffer is supplemented with 20-50 µM ZnCl₂ or ZnSO₄. 1b. Perform a control reaction with a known potent substrate like nitrocefin to confirm enzyme viability. 1c. Use a fresh aliquot of enzyme and avoid repeated freeze-thaw cycles. |
| 2. Suboptimal pH: The buffer pH is outside the optimal range for NDM-1 (pH 6.5-8.0). | 2a. Prepare fresh buffer and verify its pH with a calibrated meter. 2b. Test a range of pH values to find the optimum for your specific assay conditions. | |
| 3. Substrate Degradation: The substrate (e.g., nitrocefin) may have degraded due to light exposure or instability in the buffer. | 3a. Prepare substrate stock solutions fresh in DMSO and store them protected from light. 3b. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. | |
| High Background Signal | 1. Spontaneous Substrate Hydrolysis: The substrate is unstable under the current buffer conditions (pH, temperature). | 1a. Measure the rate of substrate hydrolysis in the assay buffer without any enzyme. If high, consider adjusting the buffer pH or finding a more stable substrate. |
| 2. Contaminated Reagents: Buffer components or the enzyme stock may be contaminated with other enzymes or interfering substances. | 2a. Use high-purity reagents (e.g., analytical grade) and sterile, nuclease-free water to prepare all solutions. 2b. If using a complex sample, further purification of the enzyme may be necessary. | |
| Poor Assay Reproducibility | 1. Inconsistent Reagent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in results. | 1a. Use calibrated pipettes and ensure proper mixing of all components. 1b. Prepare a master mix of buffer and substrate to add to the wells before initiating the reaction with the enzyme. |
| 2. Inhibitor Precipitation: The test compound ("inhibitor-7") is not fully soluble at the tested concentrations in the aqueous assay buffer. | 2a. Visually inspect the wells for any precipitate. 2b. Decrease the final concentration of the inhibitor. 2c. Increase the percentage of DMSO in the final reaction volume (typically kept ≤1-2% to avoid affecting enzyme activity). 2d. Consider adding a non-ionic detergent like 0.01% Tween-20 or Triton X-100 to the buffer to improve solubility. | |
| Inhibitor Shows No Effect | 1. Incorrect Inhibitor Concentration: The concentration range tested is too low to observe an effect. | 1a. Test the inhibitor across a wider and higher concentration range (e.g., from nanomolar to 100 µM). |
| 2. Unsuitable Inhibition Mechanism: The inhibitor may require a pre-incubation period with the enzyme to be effective, or it may be a slow-binding inhibitor. | 2a. Perform the assay with a pre-incubation step where the enzyme and inhibitor are mixed for 10-30 minutes before adding the substrate. | |
| 3. Inhibitor Binds to Impurities: If the enzyme preparation is not pure, the inhibitor may bind to other proteins in the sample. | 3a. Verify the purity of the recombinant NDM-1 protein using SDS-PAGE. |
Data and Buffer Condition Tables
Table 1: Recommended Buffer Components for NDM-1 Assays
| Component | Buffer System | pH Range | Zinc Salt (Zn²⁺) | Additives (Optional) |
| Concentration | 20-50 mM | 6.5 - 8.0 | 10-100 µM | 0.01 mg/mL BSA |
| Examples | HEPES | Optimal: ~7.0-7.5 | ZnSO₄ or ZnCl₂ | Bovine Serum Albumin (BSA) can be added to improve enzyme stability. |
| Bis-Tris | ||||
| Tris-HCl |
Table 2: Influence of pH and Zinc on NDM-1 Activity
| Parameter | Condition | Effect on NDM-1 Activity | Reference |
| pH | pH 5.5 to 11.0 | Highest activity observed between pH 6.5 and 8.0. Retains >50% activity at pH 11. | |
| Zinc (ZnSO₄) | 0.2 µM to 200 µM | Activity is highly dependent on zinc concentration, especially for cephalosporin substrates. Optimal activity for some substrates is reached at 100 µM ZnSO₄. | |
| Zinc (ZnCl₂) | 0 µM to 100 µM | Addition of 20 µM ZnCl₂ increased the specific activity of NDM-1 against imipenem. |
Experimental Protocols
Protocol: NDM-1 Inhibition Assay using Nitrocefin
This protocol outlines a standard procedure for determining the IC₅₀ value of a potential inhibitor against NDM-1.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄.
- NDM-1 Enzyme Stock: Prepare a concentrated stock of purified NDM-1 in a suitable buffer (e.g., 20 mM HEPES, pH 7.0). Dilute the enzyme in Assay Buffer to a final working concentration (e.g., 5-10 nM) just before use.
- Nitrocefin Substrate: Prepare a 10 mM stock solution in DMSO. Dilute in Assay Buffer to a working concentration. The final concentration in the assay should be close to its Kₘ value (e.g., 60 µM).
- Inhibitor Stock: Prepare a 10-50 mM stock solution of "inhibitor-7" in 100% DMSO. Create a serial dilution series of the inhibitor.
2. Assay Procedure (96-well plate format): a. To each well, add the components in the following order:
- Assay Buffer
- Inhibitor solution at various concentrations (e.g., 10 µL of a 10x stock). For the no-inhibitor control, add DMSO.
- NDM-1 enzyme solution (e.g., 5 nM final concentration). b. Pre-incubation: Gently mix the plate and incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme. c. Initiate Reaction: Add the nitrocefin substrate to all wells to start the reaction (e.g., 60 µM final concentration). d. Monitor Reaction: Immediately place the microplate in a spectrophotometer pre-set to 30°C. Measure the increase in absorbance at 490 nm every 60 seconds for 10-15 minutes.
3. Controls:
- Positive Control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).
- Negative Control (0% activity): Substrate + DMSO (no enzyme).
- Inhibitor Control: A known NDM-1 inhibitor like D-captopril or EDTA can be used as a reference.
4. Data Analysis: a. Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Subtract the rate of the negative control (background) from all other rates. c. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. d. Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting conflicting data from NDM-1 inhibitor-7 experiments
Welcome to the technical support center for researchers working with NDM-1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and interpret conflicting data.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values for the Same Inhibitor.
Possible Causes:
-
Inconsistent Enzyme Activity: The catalytic activity of NDM-1 is highly dependent on experimental conditions.
-
Presence of NDM-1 Variants: Your bacterial strain may express a variant of NDM-1 with different kinetic properties.[1][2]
-
Reagent Instability: The inhibitor or the substrate may be degrading over time.
-
Variable Zinc Concentration: NDM-1 is a metallo-β-lactamase and requires zinc for its activity.[3][4]
Troubleshooting Steps:
-
Standardize Enzyme Preparation: Ensure a consistent source and preparation method for your recombinant NDM-1 enzyme.
-
Sequence the blaNDM Gene: Verify the exact variant of NDM-1 you are working with. Over 40 variants have been identified, and they can exhibit different affinities for inhibitors.[2]
-
Control for Zinc Concentration: Supplement your assay buffer with a consistent concentration of ZnSO4 (e.g., 10 µM to 100 µM) to ensure the enzyme is fully active.
-
Monitor Substrate and Inhibitor Stability: Prepare fresh solutions of your inhibitor and substrate (e.g., nitrocefin) for each experiment. Protect them from light and extreme temperatures.
-
Optimize pH: NDM-1 activity is pH-dependent. Ensure your buffer system maintains a stable pH throughout the experiment.
Problem 2: Discrepancy Between in vitro Enzyme Inhibition and Whole-Cell Activity (MIC).
Possible Causes:
-
Poor Cell Penetration: The inhibitor may not be able to cross the outer membrane of the Gram-negative bacteria.
-
Efflux Pump Activity: The inhibitor may be actively transported out of the bacterial cell.
-
Inhibitor Instability in Culture Media: The compound may be unstable or bind to components in the growth medium.
-
High Bacterial Inoculum: A high bacterial load can overwhelm the inhibitor.
Troubleshooting Steps:
-
Perform Outer Membrane Permeability Assays: Use agents like polymyxin B nonapeptide (PMBN) to permeabilize the outer membrane and re-test your inhibitor's activity.
-
Use Efflux Pump Inhibitors: Test your inhibitor in combination with known efflux pump inhibitors like CCCP or PAβN.
-
Evaluate Inhibitor Stability: Incubate your inhibitor in the assay medium for the duration of the experiment and then test its remaining activity.
-
Standardize Inoculum: Strictly adhere to standardized protocols for preparing the bacterial inoculum for MIC testing (e.g., 0.5 McFarland standard).
Frequently Asked Questions (FAQs)
Q1: Why do my enzyme kinetic parameters for NDM-1 differ from published values?
A1: Variations in kinetic parameters (Km and kcat) can arise from several factors. Different NDM-1 variants exhibit distinct hydrolytic profiles. Assay conditions such as pH, temperature, and buffer composition can significantly influence enzyme activity. The choice of substrate (e.g., nitrocefin, ampicillin, imipenem) will also yield different kinetic values.
Q2: I am observing synergistic activity between my inhibitor and a β-lactam antibiotic in a checkerboard assay, but the effect is not seen in time-kill assays. Why?
A2: This discrepancy can occur due to differences in the nature of the assays. A checkerboard assay measures the inhibition of growth over a fixed period (e.g., 24 hours), indicating a static or inhibitory effect. A time-kill assay, however, measures the rate of bacterial killing over time, assessing bactericidal activity. Your inhibitor may potentiate the antibiotic to a level that inhibits growth but does not result in rapid cell death.
Q3: Can the presence of other β-lactamases in my test strain interfere with the results?
A3: Yes. Clinical isolates often carry multiple resistance genes. The presence of other β-lactamases, such as serine-β-lactamases (e.g., CTX-M, KPC), can contribute to the overall resistance profile and may not be inhibited by your NDM-1 specific inhibitor. It is crucial to use well-characterized strains or engineered strains expressing only NDM-1 for initial screening.
Q4: My inhibitor shows good activity in vitro but fails in in vivo animal models. What could be the reason?
A4: The transition from in vitro to in vivo is a significant challenge. Poor pharmacokinetic properties (e.g., rapid metabolism, poor absorption, high protein binding) are common reasons for failure. Toxicity of the compound can also limit the achievable therapeutic dose. It is essential to conduct pharmacokinetic and toxicity studies before or in parallel with efficacy studies.
Data Presentation
Table 1: Example Kinetic Parameters of NDM-1 for Various β-Lactam Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Nitrocefin | 29.0 - 88.9 | - | - | |
| Ampicillin | - | 23 - 110 | - | |
| Cefotaxime | - | - | - | |
| Imipenem | - | - | - | |
| Meropenem | - | - | - |
Note: Specific values can vary significantly based on the NDM-1 variant and experimental conditions.
Table 2: Troubleshooting Summary for Conflicting Data
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 | NDM-1 variant, Zn2+ concentration, reagent stability | Sequence blaNDM, standardize buffer with ZnSO4, use fresh reagents |
| Poor in vitro vs. whole-cell correlation | Cell permeability, efflux pumps | Use permeabilizing agents, test with efflux pump inhibitors |
| Synergy in checkerboard, not in time-kill | Bacteriostatic vs. bactericidal effect | Evaluate inhibitor's effect on the rate of killing |
| In vivo failure | Poor pharmacokinetics, toxicity | Conduct PK/PD and toxicology studies |
Experimental Protocols
Protocol 1: NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)
-
Reagents:
-
Recombinant NDM-1 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4.
-
Nitrocefin (chromogenic substrate) stock solution in DMSO.
-
Test inhibitor stock solution in DMSO.
-
-
Procedure:
-
In a 96-well microtiter plate, add 5 nM of recombinant NDM-1 enzyme to the assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., 0.02–5.12 ng/µl) or DMSO as a negative control.
-
Incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to a final concentration of 60-100 µM.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Checkerboard Synergy Assay
-
Materials:
-
NDM-1 producing bacterial strain (e.g., E. coli, K. pneumoniae).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
β-lactam antibiotic and NDM-1 inhibitor.
-
-
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 105 CFU/mL in each well.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (horizontally) and the NDM-1 inhibitor (vertically).
-
Inoculate the plate with the bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
-
Visualizations
Caption: Workflow for NDM-1 inhibitor screening.
Caption: Logic diagram for troubleshooting conflicting data.
Caption: NDM-1 mechanism of action and inhibition.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of NDM-1 Inhibitor-7's Efficacy Against New Delhi Metallo-β-lactamase-1 and its Variants
A comprehensive guide for researchers and drug development professionals on the inhibitory prowess of NDM-1 Inhibitor-7, benchmarked against other inhibitors and evaluated across prevalent NDM-1 variants.
The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like the New Delhi Metallo-β-lactamase-1 (NDM-1), necessitates the urgent development of effective inhibitors. NDM-1 and its variants confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This guide provides a detailed comparative analysis of a potent thiol-based inhibitor, herein referred to as this compound (structurally analogous to D-captopril), and its inhibitory effects on NDM-1 and its clinically relevant variants. We present key experimental data, detailed protocols, and mechanistic insights to aid in the evaluation and advancement of NDM-1 inhibitor research.
Quantitative Inhibitory Performance
The inhibitory efficacy of this compound and other selected compounds against NDM-1 and its variants was determined through half-maximal inhibitory concentration (IC50) and kinetic studies. The data, summarized in the table below, highlights the comparative potency of these inhibitors.
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Reference Compound(s) |
| This compound (D-captopril) | NDM-1 | 7.9 | Competitive | L-captopril (IC50: 202.0 µM)[3] |
| Thiorphan | NDM-1 | 1.8 | - | - |
| Dimercaprol | NDM-1 | 1.3 | - | - |
| Penicillamine | NDM-1 | - | - | - |
| Thiomandelic acid | NDM-1 | - | Restores meropenem sensitivity | - |
| EDTA | NDM-1 | 0.4 | Metal Chelator | Ca-EDTA |
| Aspergillomarasmine A (AMA) | NDM-1 | 4.0 | - | - |
| VNI-41 | NDM-1 | 29.6 | - | VNI-24, VNI-34 |
Note: A lower IC50 value indicates greater inhibitory potency. Data is compiled from multiple sources for comparative purposes.[3][4]
NDM-1 variants, such as NDM-4, NDM-5, NDM-6, and NDM-7, have emerged with altered substrate specificities and resistance profiles. Studies have shown that substitutions at various amino acid positions can affect the catalytic activity of the enzyme. For instance, variants with the V88L substitution, like NDM-5, often exhibit higher carbapenemase activity compared to NDM-1. The efficacy of inhibitors like this compound may vary against these variants, underscoring the importance of broad-spectrum inhibitory activity. Recent research has focused on testing inhibitors against a panel of natural NDM variants to ensure their clinical relevance.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key validation experiments are provided below.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value, representing the concentration of an inhibitor required to reduce the enzymatic activity by 50%, is a critical parameter for assessing inhibitor potency.
Protocol:
-
Enzyme Preparation: Recombinant NDM-1 or its variants are purified to homogeneity. The enzyme concentration is determined using a standard protein quantification assay (e.g., Bradford assay).
-
Assay Buffer: A suitable buffer, typically 20 mM HEPES or Tris-HCl at pH 7.0-7.5, containing a defined concentration of ZnCl2 (e.g., 50 µM) is used.
-
Substrate: A chromogenic β-lactam substrate, such as nitrocefin or CENTA, is used. The hydrolysis of the substrate by NDM-1 results in a color change that can be monitored spectrophotometrically.
-
Inhibitor Preparation: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the NDM-1 enzyme, and varying concentrations of the inhibitor.
-
Incubate the mixture for a pre-determined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
Antimicrobial Susceptibility Testing (AST)
AST is performed to evaluate the ability of an inhibitor to restore the susceptibility of NDM-1-producing bacteria to β-lactam antibiotics.
Protocol:
-
Bacterial Strains: Use clinically relevant bacterial strains expressing NDM-1 or its variants (e.g., E. coli, K. pneumoniae).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC of a β-lactam antibiotic (e.g., meropenem, imipenem) is determined in the presence and absence of a fixed, sub-inhibitory concentration of the NDM-1 inhibitor.
-
The broth microdilution method is commonly used. Serial dilutions of the antibiotic are prepared in a 96-well microplate.
-
The NDM-1 inhibitor is added to a set of wells at a fixed concentration.
-
The standardized bacterial inoculum is added to all wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., four-fold or greater) in the MIC of the antibiotic in the presence of the inhibitor indicates successful restoration of susceptibility.
Visualizing the Experimental Workflow and Mechanism
To provide a clear visual representation of the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound.
References
- 1. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NDM-1 Inhibitor-7 and Adapalene in Combating Carbapenem Resistance
For Immediate Release
In the global fight against antimicrobial resistance, the emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant challenge to the efficacy of carbapenem antibiotics, often considered the last line of defense against multidrug-resistant bacterial infections. Researchers are actively investigating novel inhibitors to restore the potency of these critical drugs. This guide provides a detailed, data-driven comparison of two such inhibitors: NDM-1 inhibitor-7, a novel methyldithiocarbazate derivative, and adapalene, an FDA-approved dermatological agent identified as an NDM-1 inhibitor through a drug repurposing strategy.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitory efficacy, mechanism of action, and supporting experimental data for both compounds.
Quantitative Performance Analysis
The in vitro inhibitory activities of this compound and adapalene against the NDM-1 enzyme have been quantified by determining their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency.
| Compound | Chemical Class | IC50 (NDM-1) | Source |
| This compound (Compound A8) | Methyldithiocarbazate derivative | 10.284 µM | [1] |
| Adapalene | Naphthoic acid derivative | ~21.57 µM (8.9 µg/mL) | [2] |
Note: The IC50 for adapalene was converted from µg/mL to µM for direct comparison, using a molecular weight of 412.5 g/mol .
Based on the available data, this compound demonstrates approximately twofold greater potency in inhibiting the NDM-1 enzyme in a cell-free assay compared to adapalene.
Mechanism of Action and Synergistic Effects
This compound (Compound A8) functions by effectively restoring the antibacterial activity of meropenem against NDM-1-producing Escherichia coli.[1] Its mechanism involves penetrating the bacterial cell wall, leading to oxidative stress and impairing cell membrane integrity, which enhances the synergistic effect when combined with a carbapenem antibiotic.[1]
Adapalene was identified as a potential NDM-1 inhibitor through in silico screening of an FDA-approved drug library.[2] Molecular docking and dynamics simulations suggest that adapalene interacts with key amino acid residues within the active site of the NDM-1 enzyme, including Asp124, His122, His189, His250, and Cys208. In vitro studies have confirmed that adapalene exhibits a synergistic effect with meropenem against NDM-1 positive clinical isolates.
Experimental Methodologies
NDM-1 Inhibition Assay (IC50 Determination)
A detailed protocol for determining the IC50 values of NDM-1 inhibitors is outlined below, based on methodologies reported for both compounds.
Principle: The enzymatic activity of NDM-1 is measured by its ability to hydrolyze a chromogenic substrate, such as nitrocefin or meropenem. The presence of an inhibitor will reduce the rate of hydrolysis. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Protocol for Adapalene (Nitrocefin-based assay):
-
Recombinant NDM-1 enzyme (10 nM) is pre-incubated in a 96-well microtiter plate with varying concentrations of adapalene in 50 mM HEPES buffer containing 100 µM ZnSO4.
-
The chromogenic cephalosporin substrate, nitrocefin, is added to the wells.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 492 nm.
-
The residual enzyme activity is calculated, and the IC50 value is determined using graphing software.
Protocol for this compound (Meropenem-based assay): While the specific publication for this compound does not provide a detailed protocol, a general method for meropenem hydrolysis assay is as follows:
-
Purified NDM-1 enzyme is incubated with various concentrations of the inhibitor in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) at 37°C for a defined period (e.g., 15 minutes).
-
The substrate, meropenem (final concentration of 60 µmol/L), is added to initiate the reaction.
-
The hydrolysis of meropenem is monitored by measuring the change in absorbance at 300 nm at 37°C.
-
The IC50 value is calculated using appropriate software.
Checkerboard Synergy Testing
This assay is used to evaluate the synergistic effect of the inhibitor in combination with a carbapenem antibiotic (e.g., meropenem).
Protocol:
-
Two-fold serial dilutions of the NDM-1 inhibitor and meropenem are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of NDM-1-producing bacteria.
-
The plates are incubated, and the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).
In Vivo Efficacy Murine Peritonitis Model
This model is used to assess the in vivo efficacy of the inhibitor in combination with a carbapenem.
Protocol:
-
Mice are infected with a lethal dose of NDM-1-producing bacteria to induce peritonitis.
-
At a specified time post-infection, treatment groups receive the inhibitor, meropenem, or a combination of both via an appropriate route of administration (e.g., intraperitoneal or intravenous).
-
The survival of the mice is monitored over a set period.
-
In some studies, bacterial load in the peritoneal fluid or organs is quantified at different time points to assess the treatment's effectiveness.
Visualizing Experimental and Logical Workflows
Caption: General mechanism of NDM-1 catalyzed β-lactam hydrolysis.
Caption: Discovery workflow of Adapalene as an NDM-1 inhibitor.
Caption: Discovery workflow of this compound (Compound A8).
Conclusion
Both this compound and adapalene have demonstrated promising potential as inhibitors of the NDM-1 enzyme, capable of restoring the efficacy of carbapenem antibiotics. This compound, a novel compound, exhibits higher in vitro potency. Adapalene, an existing FDA-approved drug, presents an attractive option for drug repurposing, potentially accelerating the path to clinical application. Further preclinical and clinical studies are warranted for both candidates to fully elucidate their therapeutic potential in combating the growing threat of NDM-1-mediated antibiotic resistance.
References
Comparative Analysis of NDM-1 Inhibitors: A Showdown Between NDM-1 Inhibitor-7 and Thiol-Based Counterparts
For Immediate Release
In the ongoing battle against antibiotic resistance, the development of potent inhibitors for metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase-1 (NDM-1) is a critical frontier. NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comparative analysis of a novel methyldithiocarbazate derivative, NDM-1 inhibitor-7, and a well-established class of thiol-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance and mechanisms based on available experimental data.
At a Glance: Performance Data
A quantitative comparison of the inhibitory efficacy of this compound and various thiol-based inhibitors against NDM-1 is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor Class | Specific Inhibitor | IC50 (μM) against NDM-1 |
| Methyldithiocarbazate Derivative | This compound (Compound A8) | 10.284[1] |
| Thiol-Based | Dimercaprol | 1.3[2] |
| Thiol-Based | Thiorphan | 1.8[2] |
| Thiol-Based | D-Captopril | 7.9[2] |
| Thiol-Based | Tiopronin | 84[2] |
| Thiol-Based | L-Captopril | 202.0 |
Unraveling the Mechanisms of Inhibition
The inhibitory actions of this compound and thiol-based inhibitors stem from distinct molecular interactions with the NDM-1 enzyme and the bacterial cell.
This compound: This methyldithiocarbazate derivative, also known as Compound A8, has been shown to effectively restore the antibacterial activity of meropenem against NDM-1-producing Escherichia coli. Its mechanism extends beyond direct enzyme inhibition and involves disruption of the bacterial cell's integrity. It is proposed that this compound penetrates the cell wall of gram-negative bacteria, leading to oxidative stress and subsequent impairment of the cell membrane's integrity and permeability. This multi-pronged attack enhances the synergistic effect when combined with β-lactam antibiotics.
Thiol-Based Inhibitors: This class of inhibitors leverages their thiol (-SH) group to interact with the crucial zinc ions in the active site of the NDM-1 enzyme. The active site of NDM-1 contains two zinc ions (Zn1 and Zn2) that are essential for the hydrolysis of β-lactam antibiotics. Thiol-based inhibitors can act as competitive inhibitors by directly binding to these zinc ions, preventing the substrate (the antibiotic) from accessing the active site. The binding mode can vary, with some inhibitors like L-captopril having their thiol unit intercalated between Zn1 and Zn2, effectively replacing a key water molecule involved in the hydrolysis mechanism.
Experimental Protocols: A Closer Look
The determination of the inhibitory activity of these compounds relies on robust enzymatic assays. A commonly employed method is the in vitro NDM-1 enzyme inhibition assay using a chromogenic substrate like nitrocefin.
NDM-1 Enzyme Inhibition Assay Protocol:
-
Reagents and Preparation:
-
Recombinant NDM-1 enzyme.
-
Nitrocefin (chromogenic β-lactamase substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with ZnSO₄).
-
Inhibitor compounds (this compound, thiol-based inhibitors) dissolved in a suitable solvent like DMSO.
-
Control antibiotic (e.g., meropenem).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well microtiter plate format.
-
A fixed concentration of the recombinant NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Following the pre-incubation, the reaction is initiated by adding a fixed concentration of the nitrocefin substrate.
-
The hydrolysis of nitrocefin by NDM-1 results in a color change, which is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time.
-
-
Data Analysis:
-
The rate of nitrocefin hydrolysis is calculated from the change in absorbance over time.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and thiol-based inhibitors demonstrate promising activity against the NDM-1 enzyme. Thiol-based inhibitors, particularly dimercaprol and thiorphan, exhibit lower IC50 values, suggesting higher in vitro potency in direct enzyme inhibition. However, the novel mechanism of this compound, which combines enzyme inhibition with disruption of bacterial cell integrity, presents a compelling strategy for overcoming antibiotic resistance. Further research, including comprehensive in vivo studies and toxicity profiling, is essential to fully elucidate the therapeutic potential of these promising inhibitor classes in the fight against multidrug-resistant bacteria.
References
Validating In Silico Predictions for NDM-1 Inhibitors: A Comparative Guide
The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) presents a significant challenge to global health. This enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multi-drug resistant bacteria. The rapid development of potent NDM-1 inhibitors is, therefore, a critical area of research. Computational, or in silico, methods are increasingly used to accelerate the discovery of potential inhibitors. However, these predictions must be rigorously validated through in vitro experimental data to confirm their efficacy and safety.
This guide provides a comparative overview of the essential in vitro assays used to validate in silico predictions for NDM-1 inhibitors. As a case study, we will refer to data for D-captopril and L-captopril, two stereoisomers that have been investigated as NDM-1 inhibitors, to illustrate the validation process.[1][2]
From Computational Prediction to Experimental Validation
The journey from a computationally identified "hit" to a validated lead compound follows a structured workflow. In silico techniques like molecular docking and molecular dynamics simulations predict how well a compound might bind to the NDM-1 active site.[3][4][5] Promising candidates are then synthesized or procured for in vitro testing to measure their real-world performance.
Mechanism of NDM-1 and Inhibition
NDM-1 possesses a binuclear zinc active site that is crucial for its catalytic activity. It hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. Inhibitors, such as those containing a thiol group like captopril, are designed to chelate these zinc ions, blocking the enzyme's hydrolytic function and restoring the efficacy of β-lactam antibiotics.
Comparative Data for NDM-1 Inhibitors
The primary goal of in vitro validation is to quantify the inhibitory potential of a compound. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
For example, studies have shown that D-captopril is a significantly more potent inhibitor of NDM-1 than its stereoisomer, L-captopril. This highlights the importance of stereochemistry in drug design and the necessity of experimental validation, as computational models may not always predict such subtle differences with perfect accuracy.
| Compound | IC50 (µM) for NDM-1 | Reference Compound | IC50 (µM) for NDM-1 |
| D-Captopril | 7.9 | L-Captopril | 202.0 |
| Thiorphan | 1.8 | Dimercaprol | 1.3 |
Data compiled from King et al. and other sources.
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of inhibitor validation. The following are standard protocols for the key in vitro assays.
NDM-1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1. A chromogenic substrate, such as nitrocefin, is commonly used. When hydrolyzed by NDM-1, nitrocefin changes color, and the rate of this color change can be measured spectrophotometrically.
Protocol:
-
Recombinant NDM-1 enzyme (e.g., 5 nM) is pre-incubated with various concentrations of the test inhibitor (e.g., 0.02–5.12 ng/µl) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4) for a set period (e.g., 10 minutes at 30°C).
-
A negative control containing the enzyme and solvent (e.g., DMSO) without the inhibitor is also prepared.
-
The enzymatic reaction is initiated by adding a substrate, typically nitrocefin, to a final concentration of 60-200 µM.
-
The change in absorbance is monitored over time at a specific wavelength (e.g., 490 nm for nitrocefin).
-
The percentage of inhibition is calculated relative to the control, and the data is used to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay assesses the ability of an inhibitor to restore the effectiveness of an antibiotic against a bacterial strain that produces NDM-1. This is a crucial step to confirm that the inhibitor works in a cellular context.
Protocol:
-
A bacterial strain expressing NDM-1 (e.g., E. coli NDM-1) is grown to a standardized concentration (e.g., 0.5 McFarland standard).
-
A series of two-fold dilutions of an antibiotic (e.g., meropenem or imipenem) are prepared in a 96-well microtiter plate using Mueller-Hinton broth. This is done in the presence and absence of a fixed concentration of the NDM-1 inhibitor.
-
The bacterial culture is added to each well, and the plates are incubated for 16-24 hours at 37°C.
-
The MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.
Cytotoxicity Assay
It is essential to ensure that a potential inhibitor is not toxic to human cells. The MTT assay is a common colorimetric method to assess cell viability.
Protocol:
-
A mammalian cell line (e.g., HEK293T or HepG2) is seeded in a 96-well plate and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, an MTT solution (e.g., 5 mg/mL) is added to each well. Live, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured spectrophotometrically (e.g., at 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells. A compound with low cytotoxicity will show high cell viability even at high concentrations.
Conclusion
The validation of in silico predictions through rigorous in vitro testing is a cornerstone of modern drug discovery. The comparative data on D- and L-captopril demonstrates that even minor structural changes can have a profound impact on inhibitory activity, underscoring the necessity of experimental verification. By employing standardized protocols for enzyme inhibition, MIC, and cytotoxicity assays, researchers can reliably identify and advance promising NDM-1 inhibitors, paving the way for new therapies to combat antibiotic resistance.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Phytosterols as inhibitors of New Delhi metallo-β-lactamase (NDM-1): an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of NDM-1 inhibitor-7 activity in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-beta-lactamase 1 (NDM-1) in various bacterial pathogens presents a significant challenge to antimicrobial therapy, as this enzyme confers resistance to a broad spectrum of β-lactam antibiotics. The development of NDM-1 inhibitors is a critical strategy to restore the efficacy of these antibiotics. However, the activity of a potential inhibitor must be rigorously evaluated across different bacterial backgrounds to ensure its broad applicability. This guide provides a comparative overview of the cross-validation of NDM-1 inhibitor activity, using the representative inhibitor PHT427 as a case study, based on available experimental data.
While a specific compound designated "NDM-1 inhibitor-7" was not identified in a review of published literature, the principles of cross-validation are universal. PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) is a novel, non-β-lactam inhibitor of NDM-1 that has been studied against different bacterial strains, making it a suitable exemplar for this guide.
Data Presentation: In Vitro Efficacy of PHT427
The following table summarizes the inhibitory activity of PHT427 against the NDM-1 enzyme and its synergistic effect with the carbapenem antibiotic meropenem in different NDM-1-producing bacterial strains.
| Inhibitor | Target | Metric | Value | Bacterial Strain(s) | Source |
| PHT427 | Recombinant NDM-1 Enzyme | IC50 | 1.42 µmol/L | N/A | [1][2][3][4] |
| PHT427 + Meropenem | Escherichia coli BL21(DE3)/pET30a(+)-blaNDM-1 | MIC of Meropenem | Reduced from 16 µg/mL to 0.25 µg/mL | Engineered strain | [1] |
| PHT427 + Meropenem | Escherichia coli BL21(DE3)/pET30a(+)-blaNDM-1 | FICI | 0.04 | Engineered strain | |
| PHT427 + Meropenem | Klebsiella pneumoniae C1928 | FICI | 0.38 | Clinical strain (NDM-1 producer) | |
| PHT427 + Meropenem | Klebsiella pneumoniae C2315 | FICI | 0.50 | Clinical strain (NDM-1 and KPC-2 producer) |
Note: The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the protocols for the key experiments cited in this guide.
1. NDM-1 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the NDM-1 enzyme.
-
Enzyme and Substrate: Recombinant NDM-1 enzyme is incubated with a gradient of concentrations of the inhibitor (e.g., PHT427) in a suitable buffer (e.g., 10 mmol/L HEPES, pH 7.5) at 37°C for 15 minutes.
-
Controls: A positive control, such as EDTA (a known metallo-β-lactamase inhibitor), and a negative control (e.g., DMSO, the solvent for the inhibitor) are run in parallel.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as nitrocefin or meropenem. The change in absorbance is monitored using a spectrophotometer to determine the rate of substrate hydrolysis.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
2. Minimum Inhibitory Concentration (MIC) and Checkerboard Microdilution Assays
These assays determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium and assess the synergistic effect of two compounds.
-
Bacterial Strains and Culture Conditions: The NDM-1-producing bacterial strains (e.g., E. coli and K. pneumoniae) are cultured according to standard protocols, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
MIC Determination: The MIC of the antibiotic (e.g., meropenem) and the inhibitor (e.g., PHT427) are determined individually using the broth microdilution method.
-
Checkerboard Assay: To assess synergy, a two-dimensional array of serial dilutions of the antibiotic and the inhibitor is prepared in a microtiter plate. The bacterial inoculum is added to each well, and the plate is incubated.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the comprehensive evaluation of an NDM-1 inhibitor across different bacterial strains.
References
- 1. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
head-to-head comparison of NDM-1 inhibitor-7 and PHT427
A Comprehensive Guide for Researchers in Drug Development
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of β-lactam antibiotics, creating an urgent need for potent and effective inhibitors. This guide provides a detailed head-to-head comparison of two promising NDM-1 inhibitors: NDM-1 inhibitor-7, a novel methyldithiocarbazate derivative, and PHT427, a repurposed Akt/PDK1 inhibitor. This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Key Performance Indicators
| Feature | This compound | PHT427 |
| Target | New Delhi metallo-β-lactamase-1 (NDM-1) | New Delhi metallo-β-lactamase-1 (NDM-1), Akt, PDPK1, KPC-2 |
| Chemical Class | Methyldithiocarbazate derivative | 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide |
| IC50 against NDM-1 | 10.284 µM[1] | 1.42 µM[2][3] |
| Meropenem MIC Reduction | Restores antibacterial activity of meropenem (MEM) against NDM-1-positive E. coli | Reduces MIC of meropenem from 16 µg/mL to 0.25 µg/mL against NDM-1-producing E. coli[4] |
| In Vivo Efficacy | Effective in Galleria mellonella and murine peritonitis infection models[1] | Showed antitumor activity in xenograft models (as an anticancer agent). In vivo efficacy as an NDM-1 inhibitor in bacterial infection models is not yet extensively reported. |
In-Depth Analysis
Mechanism of Action
This compound functions by restoring the ability of β-lactam antibiotics, such as meropenem, to penetrate the bacterial cell wall of Gram-negative bacteria. This action reinstates the antibiotic's efficacy against bacteria expressing the NDM-1 enzyme.
PHT427 exhibits a dual mechanism of action against NDM-1. It chelates the essential zinc ions in the active site of the enzyme, which are critical for its catalytic activity. Additionally, it interacts with key amino acid residues, including Asn220 and Gln123, further disrupting the enzyme's function. This multi-pronged attack contributes to its potent inhibitory activity.
Caption: Mechanisms of NDM-1 inhibition.
In Vitro Efficacy
PHT427 demonstrates superior in vitro potency with an IC50 value of 1.42 µM, which is over seven times lower than that of this compound (10.284 µM). Furthermore, quantitative data on the potentiation of meropenem by PHT427 is well-established, showing a remarkable 64-fold reduction in the Minimum Inhibitory Concentration (MIC) against an NDM-1 producing E. coli strain. While this compound is reported to restore meropenem's activity, specific MIC reduction data is not as readily available in the reviewed literature.
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of NDM-1 inhibitors involves incubating the purified NDM-1 enzyme with varying concentrations of the inhibitor. The enzymatic reaction is initiated by adding a substrate, such as meropenem or a chromogenic cephalosporin like nitrocefin. The rate of substrate hydrolysis is measured spectrophotometrically, and the IC50 value is calculated as the inhibitor concentration that causes 50% inhibition of the enzyme activity.
Caption: Workflow for IC50 determination.
Checkerboard Microdilution Assay
This assay is used to assess the synergistic effect between an NDM-1 inhibitor and a β-lactam antibiotic. It involves preparing a two-dimensional array of serial dilutions of both the inhibitor and the antibiotic in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the MIC of the antibiotic in the presence of different concentrations of the inhibitor is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy.
Surface Plasmon Resonance (SPR)
SPR is employed to study the binding kinetics and affinity between the NDM-1 enzyme and the inhibitor. The NDM-1 protein is immobilized on a sensor chip, and a solution containing the inhibitor is passed over the surface. The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Caption: SPR experimental workflow.
Conclusion and Future Directions
Both this compound and PHT427 show promise as inhibitors of the NDM-1 enzyme. Based on the currently available data, PHT427 demonstrates significantly higher in vitro potency and has a well-elucidated dual mechanism of action. Its ability to drastically reduce the MIC of meropenem is a strong indicator of its potential clinical utility.
This compound, while less potent in vitro, has demonstrated in vivo efficacy in preliminary animal models, which is a critical step in the drug development pipeline.
For a more comprehensive comparison, further research is warranted in the following areas:
-
Quantitative MIC reduction data for this compound is needed to directly compare its antibiotic potentiation capabilities with PHT427.
-
In vivo efficacy studies of PHT427 in relevant bacterial infection models are crucial to assess its therapeutic potential as an NDM-1 inhibitor.
-
Head-to-head in vivo comparison studies would provide the most definitive data on the relative efficacy of these two inhibitors.
-
Pharmacokinetic and toxicological profiles for both compounds, specifically in the context of treating bacterial infections, need to be thoroughly investigated.
This guide provides a snapshot of the current understanding of this compound and PHT427. As research progresses, a clearer picture of their respective strengths and weaknesses will emerge, guiding the development of new therapeutic strategies to combat antibiotic resistance.
References
- 1. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific NDM-1 Inhibitor of Isoliquiritin Enhances the Activity of Meropenem against NDM-1-positive Enterobacteriaceae in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to NDM-1 Inhibitors and Their Synergistic Activity with Carbapenems
The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) in pathogenic bacteria poses a significant threat to the efficacy of carbapenem antibiotics, often considered the last resort for treating severe infections.[1][2] NDM-1 is a type of metallo-β-lactamase that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[3][4] This has spurred research into NDM-1 inhibitors that can be co-administered with carbapenems to restore their antibacterial activity. This guide provides a comparative analysis of several investigated NDM-1 inhibitors, focusing on their synergistic effects with carbapenems, supported by experimental data and protocols.
Mechanism of NDM-1 and Inhibition Strategies
NDM-1 possesses a catalytic domain with one or two zinc ions that are crucial for its hydrolytic activity against the β-lactam ring of antibiotics.[3] The primary strategy for overcoming NDM-1-mediated resistance is the development of inhibitors that can bind to the active site of the enzyme, thereby preventing the degradation of carbapenems. These inhibitors can be competitive, non-competitive, or uncompetitive, and often work by chelating the zinc ions in the active site or by binding to key amino acid residues.
Caption: Mechanism of NDM-1 resistance and inhibitor action.
Comparative Analysis of NDM-1 Inhibitors
This section details the synergistic effects of various compounds with carbapenems against NDM-1-producing bacteria. The data is summarized from in vitro studies.
| Inhibitor | Organism | Carbapenem | MIC of Carbapenem Alone (µg/mL) | MIC of Carbapenem with Inhibitor (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration (FIC) Index | Reference |
| PHT427 | E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | Meropenem | 256 | 4 (with 50 µM PHT427) | 64 | 0.25 (Synergy) | |
| K. pneumoniae C1928 (NDM-1) | Meropenem | 256 | 8 (with 50 µM PHT427) | 32 | 0.25 (Synergy) | ||
| Pterostilbene | E. coli ZC-YN3 (NDM-1) | Meropenem | >128 | 4 (with 64 µg/mL Pterostilbene) | >32 | Not Reported | |
| K. pneumoniae QD-KP2 (NDM-1) | Meropenem | >128 | 8 (with 64 µg/mL Pterostilbene) | >16 | Not Reported | ||
| Embelin | E. coli (NDM-1 clinical isolate) | Meropenem | 64 | 1 (with 32 µg/mL Embelin) | 64 | 0.05 - 0.15 (Synergy) | |
| K. pneumoniae (NDM-1 clinical isolate) | Meropenem | 128 | 2 (with 32 µg/mL Embelin) | 64 | 0.05 - 0.15 (Synergy) | ||
| Plant Extracts * | E. coli IR-6 (NDM-1) | Meropenem | Not specified | Not specified | 4 to 16-fold | 0.09–0.313 (Synergy) |
*Results for plant extracts from Combretum albidum, Hibiscus acetosella, Hibiscus cannabinus, Hibiscus furcatus, Punica granatum, and Tamarindus indica.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial twofold dilutions of the carbapenem and/or the NDM-1 inhibitor are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the synergistic effect of two antimicrobial agents in combination.
Protocol:
-
Twofold serial dilutions of the carbapenem are made along the x-axis of a 96-well microtiter plate.
-
Twofold serial dilutions of the NDM-1 inhibitor are made along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the wells are observed for turbidity to determine the MIC of each agent alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
NDM-1 Enzyme Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1.
Caption: Workflow of an in vitro NDM-1 enzyme inhibition assay.
Protocol:
-
Purified recombinant NDM-1 enzyme (e.g., 5-10 nM) is pre-incubated with varying concentrations of the test inhibitor in a buffer containing zinc sulfate (e.g., 50-100 µM ZnSO₄) for a defined period (e.g., 10 minutes).
-
The enzymatic reaction is initiated by adding a chromogenic substrate, such as nitrocefin (e.g., 60-100 µM).
-
The hydrolysis of nitrocefin by NDM-1 results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time.
-
The rate of hydrolysis in the presence of the inhibitor is compared to the rate in its absence (control).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The studies on various NDM-1 inhibitors, including PHT427, pterostilbene, and embelin, demonstrate a promising avenue for combating carbapenem-resistant bacteria. The synergistic effects observed in vitro, characterized by significant reductions in the MIC of carbapenems, highlight the potential of combination therapy. The consistent methodologies used in these studies, such as broth microdilution and checkerboard assays, provide a solid foundation for comparing the efficacy of different inhibitors. Further research, including in vivo studies and clinical trials, is necessary to translate these promising preclinical findings into effective therapeutic strategies for patients infected with NDM-1-producing pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Embelin Restores Carbapenem Efficacy against NDM-1-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Independent Verification of NDM-1 Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy.[1] NDM-1, a class B1 metallo-β-lactamase (MBL), possesses a broad substrate spectrum, enabling it to hydrolyze and inactivate a wide range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity, facilitating the hydrolysis of the β-lactam ring.[1][2] This has spurred intensive research into the development of NDM-1 inhibitors to be used in combination with existing antibiotics to overcome resistance.
This guide provides an objective comparison of the independently verified mechanism of action of a promising NDM-1 inhibitor, Adapalene, with other notable inhibitory compounds. Adapalene, an FDA-approved drug, has been identified as a potential NDM-1 inhibitor through a drug repurposing approach.
Comparison of NDM-1 Inhibitor Efficacy
The following table summarizes key quantitative data for Adapalene and other representative NDM-1 inhibitors. This data is essential for comparing their potency and potential as clinical candidates.
| Inhibitor | Type/Class | IC50 (µM) | Ki (µM) | Binding Energy (kcal/mol) | Mechanism of Action | Key Findings |
| Adapalene | FDA-approved drug (Retinoid) | Not explicitly stated, but identified as a potent inhibitor | - | -9.21 | Binds to the active site of NDM-1, interacting with key amino acid residues. | Exhibits synergistic effect with meropenem against NDM-1 positive clinical isolates. |
| D-captopril | Thiol-based inhibitor | 7.9 - 10.3 | - | - | Interacts with the zinc ions in the NDM-1 active site. | A well-characterized reference inhibitor for NDM-1. |
| Thiosemicarbazone derivatives (e.g., 19bh) | Thiosemicarbazone | - | 0.44 | - | Uncompetitive inhibitor, likely binding to an allosteric pocket. | Reverses meropenem resistance in NDM-positive clinical isolates. |
| PHT427 | Sulfonamide | 1.42 | - | - | Chelates zinc ions at the active site of the NDM-1 enzyme. | Restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1. |
| Compound 1 (unnamed) | Not specified | - | 0.08 (against NDM-1) | - | Not specified | Potent inhibitor with high ligand efficiency. |
Experimental Protocols for Mechanism of Action Verification
The verification of an NDM-1 inhibitor's mechanism of action involves a combination of biochemical, biophysical, and microbiological assays. Below are detailed methodologies for key experiments.
Enzyme Kinetics and Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the compound against NDM-1.
-
Protocol:
-
Protein Expression and Purification: Recombinant NDM-1 is expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Enzyme Activity Assay: The hydrolytic activity of NDM-1 is monitored using a chromogenic substrate, such as nitrocefin or CENTA. The rate of hydrolysis is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength.
-
IC50 Determination: The purified NDM-1 enzyme is incubated with varying concentrations of the inhibitor. The substrate is then added, and the initial velocity of the reaction is measured. The IC50 value is calculated by fitting the dose-response data to a suitable equation.
-
Kinetics Studies (Mode of Inhibition): To determine the inhibition constant (Ki) and the mode of inhibition, enzyme kinetics are studied at different concentrations of both the substrate and the inhibitor. Data is analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Biophysical Interaction Analysis
-
Objective: To confirm direct binding of the inhibitor to NDM-1 and to characterize the binding affinity and kinetics.
-
Methods:
-
Surface Plasmon Resonance (SPR): Purified NDM-1 is immobilized on a sensor chip. The inhibitor is then flowed over the chip at various concentrations. The binding and dissociation of the inhibitor are monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Fluorescence Quenching: The intrinsic tryptophan fluorescence of NDM-1 is monitored upon titration with the inhibitor. A change in fluorescence intensity indicates binding, and the data can be used to calculate the binding constant.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Microbiological Assays
-
Objective: To evaluate the ability of the inhibitor to restore the activity of β-lactam antibiotics against NDM-1-producing bacteria.
-
Methods:
-
Checkerboard Microdilution Assay: This assay is used to assess the synergistic effect between the inhibitor and a β-lactam antibiotic. Serial dilutions of the antibiotic and the inhibitor are tested in combination against an NDM-1-producing bacterial strain. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
-
Time-Kill Curve Assays: These assays provide a dynamic picture of the bactericidal or bacteriostatic effect of the antibiotic, the inhibitor, and their combination over time. Bacterial cultures are exposed to the compounds, and the number of viable cells is determined at different time points.
-
Structural Biology and Molecular Modeling
-
Objective: To elucidate the molecular basis of the inhibitor's interaction with NDM-1.
-
Methods:
-
X-ray Crystallography: Co-crystallization of NDM-1 with the inhibitor can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and interactions at the atomic level.
-
Molecular Docking and Molecular Dynamics (MD) Simulations: Computational methods are used to predict the binding pose of the inhibitor in the active site of NDM-1 and to study the stability and dynamics of the enzyme-inhibitor complex.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of NDM-1 action and a typical workflow for verifying an inhibitor's mechanism.
Caption: Mechanism of NDM-1 catalyzed hydrolysis of β-lactam antibiotics.
Caption: Experimental workflow for the verification of an NDM-1 inhibitor's mechanism of action.
References
Navigating the Cellular Battlefield: A Comparative Guide to the Toxicity of NDM-1 Inhibitors
A critical evaluation of the toxicity profiles of emerging New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors is essential for the development of safe and effective therapies to combat antibiotic resistance. This guide provides a comparative analysis of the in vitro cytotoxicity of NDM-1 inhibitor-7 and other notable inhibitors, supported by available experimental data and detailed methodologies.
The relentless rise of antibiotic resistance, particularly driven by enzymes like NDM-1 that inactivate a broad spectrum of β-lactam antibiotics, necessitates the urgent discovery of novel inhibitors. While the efficacy of these inhibitors against NDM-1 is a primary focus, their potential for off-target toxicity is a crucial determinant of their clinical viability. This guide delves into the toxicity profiles of this compound, also identified in scientific literature and commercial sources as Compound 7 and Compound A8, alongside other significant NDM-1 inhibitors such as PHT427 and d-captopril.
Comparative Analysis of In Vitro Cytotoxicity
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of various NDM-1 inhibitors against human cell lines. The 50% cytotoxic concentration (CC50) or the 50% inhibitory concentration (IC50) are key metrics used to quantify the toxicity of a compound, representing the concentration at which 50% of the cells are killed or their metabolic activity is inhibited by 50%, respectively.
| Inhibitor | Other Names | Cell Line | Assay Type | Cytotoxicity Metric (µM) |
| This compound | Compound 7 | HIEC-6 (Human Intestinal Epithelial) | Not Specified | Low Cytotoxicity (Quantitative data not available)[1][2] |
| PHT427 | - | Vero (Monkey Kidney Epithelial) | CCK-8 | IC50: 104.70[3] |
| PHT427 | - | HepG2 (Human Liver Carcinoma) | CCK-8 | IC50: 76.92[3] |
| d-captopril | - | Various | Not Specified | Generally considered to have low cytotoxicity at therapeutic concentrations for its primary indication. |
Note: The identity of "Compound A8" is associated with multiple chemical structures in the literature. One study on a dithiocarbamate derivative named Compound A8 reported low toxicity toward HeLa cells.
Experimental Protocols
The assessment of a compound's cytotoxicity is a cornerstone of preclinical safety evaluation. A variety of in vitro assays are employed to determine the effect of a substance on cell viability and proliferation. The following is a generalized protocol for the widely used MTT assay, which is indicative of the methodologies employed in the studies cited.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
1. Cell Seeding:
-
Human cell lines (e.g., HepG2, HeLa, HIEC-6) are cultured under standard conditions (37°C, 5% CO2).
-
Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.
-
Plates are incubated for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
A stock solution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the inhibitor. Control wells containing medium with the solvent and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Following the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance values are proportional to the number of viable, metabolically active cells.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The CC50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the process of evaluating NDM-1 inhibitor toxicity, the following diagram illustrates a typical experimental workflow.
Conclusion
The development of potent NDM-1 inhibitors is a critical strategy to overcome antibiotic resistance. However, ensuring the safety of these compounds is paramount. While this compound has been reported to have low cytotoxicity, the lack of quantitative data highlights the need for further investigation to enable a direct and robust comparison with other inhibitors like PHT427, for which specific cytotoxicity metrics are available. The experimental protocols and workflows outlined in this guide provide a framework for the standardized evaluation of the toxicity profiles of novel NDM-1 inhibitors, facilitating the identification of candidates with a favorable therapeutic index for further clinical development.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of NDM-1 Inhibitor-7
For researchers, scientists, and drug development professionals, ensuring the safe and responsible disposal of laboratory waste is a critical component of the research lifecycle. This guide provides a comprehensive framework for the proper disposal of NDM-1 inhibitor-7, a novel compound of significant interest. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established best practices for the disposal of research-grade chemical compounds with biological activity, particularly those related to antibiotics.
Core Principle: All waste generated from research involving this compound, including pure compounds, stock solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][2][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds and grossly contaminated items (e.g., weighing boats, contaminated gloves), in a dedicated, clearly labeled, and sealable hazardous waste container. Plastic containers are often preferred.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof, and properly labeled hazardous waste container. Do not dispose of this waste down the drain. Stock solutions, which are at higher concentrations, are considered hazardous chemical waste.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for incineration.
-
Contaminated Labware: Non-sharp labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a separate, labeled container for hazardous waste disposal. Chemically contaminated glassware should be collected in a puncture-proof container.
2. Inactivation of Biologically Active Waste (Recommended):
Given that NDM-1 inhibitors are designed to interact with biological molecules, chemical inactivation of liquid waste streams is a prudent step to mitigate potential environmental impact. Beta-lactam structures, which are common in this class of inhibitors, are susceptible to hydrolysis, particularly at an alkaline pH. The following is a general procedure for inactivation that should be validated for your specific compound:
-
Objective: To chemically inactivate this compound in aqueous solutions prior to disposal.
-
Procedure:
-
Working in a chemical fume hood, slowly add a 1 M Sodium Hydroxide (NaOH) solution to the collected liquid waste while stirring to raise the pH.
-
Monitor the pH using a calibrated pH meter or pH strips.
-
Allow the reaction to proceed for a sufficient duration (a conservative approach is at least one hour) to ensure the breakdown of the active molecule.
-
Optional but Recommended: Neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is within the acceptable range for your institution's chemical waste (typically between 6 and 9).
-
Collect the treated and neutralized solution in the designated hazardous liquid waste container.
-
3. Container Management and Labeling:
-
All waste containers must be kept securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area must have secondary containment to prevent the spread of spills.
-
Ensure that incompatible waste streams are segregated.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular trash or according to your institution's guidelines for clean lab glass/plastic.
5. Final Disposal:
-
Once your hazardous waste containers are full, contact your institution's EHS department to arrange for a scheduled waste pickup.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Satellite Accumulation Area Limit | Max. 55 gallons of hazardous waste | |
| Acutely Toxic Waste Limit | Max. 1 quart (liquid) or 1 kg (solid) | |
| Neutralization pH Range | Typically between 6 and 9 |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling NDM-1 inhibitor-7
Essential Safety and Handling Guide for NDM-1 Inhibitor-7
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a novel research compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent enzyme inhibitor.
Hazard Identification and Risk Assessment
As a novel chemical entity, this compound must be handled with the assumption of potential hazards. A thorough risk assessment should be conducted before any new experimental protocol is initiated.[1] Key considerations include:
-
Route of Exposure: Inhalation, skin/eye contact, and ingestion are potential routes of exposure.
-
Toxicity: The toxicological properties of this compound are not fully characterized. Assume it is toxic upon exposure.
-
Reactivity: Avoid contact with strong oxidizing agents, acids, and bases unless part of a validated experimental protocol.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[2][3] The minimum required PPE includes:
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[1][4] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement. For prolonged handling or when working with higher concentrations, double-gloving or using thicker, chemical-resistant gloves is recommended. Gloves should be changed immediately if contaminated.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosols, chemical splash goggles and a face shield must be used.
-
Respiratory Protection: Work with solid (powder) forms of this compound or any procedure that may generate aerosols should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated laboratory.
-
Chemical Fume Hood: A certified chemical fume hood is essential for weighing, preparing stock solutions, and any other manipulation of the solid compound or volatile solutions.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- Designate a specific area within a chemical fume hood for handling this compound.
- Before weighing, decontaminate the balance and surrounding surfaces.
- Wear all required PPE (lab coat, double gloves, safety goggles).
- Carefully weigh the required amount of the solid compound, avoiding the creation of dust.
- Immediately cap the stock container after weighing.
2. Solution Preparation:
- In the chemical fume hood, add the weighed this compound to the desired solvent.
- Ensure the solvent is compatible with the inhibitor.
- Cap the solution container and mix gently until dissolved.
- Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
3. Experimental Use:
- Transport the prepared solution in a secondary, sealed container.
- When adding the inhibitor to your experiment, do so carefully to avoid splashes.
- If working with cell cultures or other biological systems, follow appropriate aseptic techniques in addition to chemical safety protocols.
4. Spill Response:
- Small Spills (in a fume hood):
- Alert others in the immediate area.
- Absorb the spill with a chemical absorbent pad or material.
- Wipe the area with a suitable decontaminant (e.g., 70% ethanol), working from the outside in.
- Place all contaminated materials in a sealed bag for hazardous waste disposal.
- Large Spills (outside a fume hood):
- Evacuate the immediate area.
- Alert your supervisor and the institutional safety office.
- Prevent others from entering the area.
- Follow the instructions of trained emergency response personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, absorbent pads, weighing paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount of this compound down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Quantitative Data Summary
Since this compound is a novel compound, specific occupational exposure limits have not been established. The following table provides general guidelines for handling research chemicals of unknown toxicity.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Treat as a potent compound. Aim for the lowest reasonably achievable exposure level. | General Laboratory Safety Practice |
| Permissible Exposure Limit (PEL) | Not Established | - |
| Threshold Limit Value (TLV) | Not Established | - |
Experimental Protocol: In Vitro NDM-1 Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the purified NDM-1 enzyme.
Materials:
-
Purified NDM-1 enzyme
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Nitrocefin (a chromogenic β-lactam substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified NDM-1 enzyme to each well.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader. The hydrolysis of nitrocefin results in a color change.
-
Record the rate of nitrocefin hydrolysis for each inhibitor concentration.
-
Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

